2-Bromoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJAZPHKNWSXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376423 | |
| Record name | 2-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2005-43-8 | |
| Record name | 2-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoquinoline is a halogenated heterocyclic aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable precursor for the synthesis of a wide range of functionalized quinoline derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, with a special focus on its applications in drug discovery and development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is soluble in methanol and other organic solvents.[3] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrN | [3][4] |
| Molecular Weight | 208.05 g/mol | [3][4] |
| Melting Point | 48-49 °C | [3] |
| Boiling Point | 115 °C at 0.3 mmHg | [3][4] |
| Density | 1.564 g/cm³ | [3] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Soluble in Methanol | [3] |
| pKa | 0.58 ± 0.40 (Predicted) | [3] |
| λmax | 319 nm (in EtOH) | [4] |
| CAS Number | 2005-43-8 | [3] |
Molecular Structure
The structure of this compound consists of a quinoline ring system with a bromine atom substituted at the 2-position. The quinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [6] |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)Br | [6] |
| InChI | InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | [6] |
| InChIKey | QKJAZPHKNWSXDF-UHFFFAOYSA-N | [6] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals in the aromatic region. A representative set of reported chemical shifts is: δ 7.51 (1H, d, J = 8.4 Hz), 7.51-8.20 (4H, m), 7.98 (1H, d, J = 8.4 Hz).[4][7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on general knowledge of quinoline systems and substituent effects, the approximate chemical shifts for the carbon atoms in this compound can be predicted, though specific experimental data with assignments was not found in the initial search. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon atom bearing the bromine (C2) would be expected to be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and the C-Br stretching frequency.[6]
Mass Spectrometry
The mass spectrum of this compound is characterized by the presence of a molecular ion peak and distinct isotopic patterns due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 207 and 209. The fragmentation pattern would involve the loss of the bromine atom and fragmentation of the quinoline ring.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. Two common methods are detailed below.
Method 1: From Quinaldic Acid
This method involves the decarboxylative bromination of quinaldic acid.[7][8]
-
Materials: Quinaldic acid, sodium carbonate, sodium bromide, tert-butyl hypochlorite, dichloromethane.
-
Procedure:
-
In a Schlenk flask, combine quinaldic acid, sodium carbonate, sodium bromide, and tert-butyl hypochlorite in dichloromethane.[8]
-
Heat the reaction mixture in an oil bath at 60 °C for 20 hours.[8]
-
After the reaction is complete, remove the solvent under reduced pressure.[8]
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.[8]
-
Method 2: From 1-methylquinolin-2(1H)-one
This procedure utilizes a brominating agent to convert the quinolone to this compound.[4][7]
-
Materials: 1-methylquinolin-2(1H)-one, triphenylphosphine, dibromoisocyanuric acid, dichloromethane, triethylamine, hexane, ethyl acetate.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, sequentially add triphenylphosphine and dibromoisocyanuric acid.[4][7]
-
Heat the mixture to 115 °C and maintain this temperature for 10 minutes.[4][7]
-
Add 1-methylquinolin-2(1H)-one to the reaction system and increase the temperature to 160-170 °C for 16 hours.[4][7]
-
After completion, dissolve the reaction mixture in dichloromethane and neutralize with triethylamine.[4][7]
-
Purify the product by silica gel column chromatography with a hexane-ethyl acetate (6:1, v/v) eluent to obtain this compound.[4][7]
-
Typical Reactions of this compound
This compound is a key intermediate in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery.
Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a new carbon-carbon bond between this compound and an organoboron compound.
-
General Protocol:
-
To a reaction vessel, add this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Applications in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial starting material for the synthesis of various biologically active compounds.[1] Quinoline derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[5]
Anticancer Activity and Mechanism of Action
Derivatives of bromoquinolines have shown promise as anticancer agents.[9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation, such as topoisomerases.
Induction of Apoptosis
Quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.
dot
Caption: Apoptosis signaling pathway induced by this compound derivatives.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death in rapidly dividing cancer cells. Certain bromoquinoline derivatives have been identified as inhibitors of topoisomerase I.[9]
Mandatory Visualizations
Synthesis Workflow of this compound from Quinaldic Acid
dot
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties [research.unipd.it]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Bromoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromoquinoline core is a privileged scaffold in medicinal chemistry, underpinning a range of compounds with significant biological activity. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of bromoquinolines. It details key experimental protocols for their preparation, presents quantitative data for comparative analysis, and elucidates their mechanism of action, particularly in oncology through the induction of apoptosis and inhibition of topoisomerase. This document serves as an in-depth resource for researchers engaged in the exploration and application of these versatile heterocyclic compounds.
A Historical Overview of Bromoquinoline Synthesis
The journey of bromoquinolines is intrinsically linked to the initial isolation and subsequent synthesis of their parent molecule, quinoline. First isolated from coal tar in 1834, the quest to synthetically produce quinoline and its derivatives spurred the development of several named reactions that remain fundamental to heterocyclic chemistry today.
The first synthesis of quinoline is credited to Zdenko Hans Skraup in 1880.[1] His method, the Skraup synthesis, involved the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] This foundational reaction was soon adapted for the synthesis of substituted quinolines. It is highly probable that the first bromoquinolines were synthesized shortly thereafter, either by employing bromoanilines as starting materials in the Skraup reaction or through the direct bromination of the quinoline ring.[1] For instance, 6-bromoquinoline can be synthesized by the Skraup method using p-bromoaniline.[1]
The late 19th and early 20th centuries saw a flourishing of synthetic methodologies applicable to quinoline synthesis. These classical methods were readily adapted to produce a wide array of bromoquinoline isomers by starting with the appropriately substituted bromoaniline.[1] Key historical syntheses include:
-
The Doebner-von Miller Reaction (1881): This reaction provides a route to quinolines from anilines and α,β-unsaturated carbonyl compounds.[1]
-
The Combes Quinoline Synthesis (1888): This method utilizes the condensation of anilines with β-diketones.[1]
-
The Gould-Jacobs Reaction (1939): This reaction offers a pathway to 4-hydroxyquinolines from anilines and ethoxymethylenemalonate esters.[1]
The synthesis of bromoquinolines can be broadly categorized into two approaches: building the quinoline ring from a bromine-containing precursor (e.g., a bromoaniline) or by direct bromination of a pre-formed quinoline ring.[1] The electron-deficient nature of the pyridine ring generally directs electrophilic substitution, such as bromination, to the benzene ring.[1]
Biological Significance and Discovery of Activity
The development of bromoquinolines has been significantly driven by their utility as versatile intermediates in organic synthesis and, more importantly, by the discovery of their potent biological activities. Bromoquinolines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] In the realm of medicine, they have emerged as a critical pharmacophore, particularly in the development of anticancer and antimicrobial agents.[1][2]
Anticancer Activity
A significant body of research has highlighted the potent anticancer activities of bromoquinoline derivatives. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase.[1][2] The strategic placement of bromine atoms on the quinoline scaffold can significantly enhance cytotoxic activity against various cancer cell lines.[2][3]
Antimicrobial Activity
Certain bromoquinoline derivatives have also demonstrated notable antimicrobial properties. For instance, broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a halogenated hydroxyquinoline with established antimicrobial activity.[4] The quinoline scaffold itself is present in a number of antimicrobial agents, and bromination can modulate this activity.
Quantitative Data on Bromoquinoline Derivatives
The following tables summarize the in vitro biological activity of various bromoquinoline derivatives, providing a comparative analysis of their potency.
Table 1: Anticancer Activity of Bromoquinoline Derivatives (IC50 Values)
| Compound Name/Description | Cancer Cell Line | Cell Type | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 12.3 (µg/mL) |
| 7-Bromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 25.6 (µg/mL) |
| 6,8-Dibromo-5-nitroquinoline | HT29 | Human Colon Carcinoma | 26.2 |
| 6,8-Dibromo-5-nitroquinoline | HeLa | Human Cervix Carcinoma | 24.1 |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Rat Brain Tumor | 15.4 |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | Human Cervix Carcinoma | 26.4 |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | Human Colon Carcinoma | 15.0 |
| 6-Bromo quinazoline derivative (8a) | MCF-7 | Human Breast Adenocarcinoma | 15.85 ± 3.32 |
| 6-Bromo quinazoline derivative (8a) | SW480 | Human Colon Adenocarcinoma | 17.85 ± 0.92 |
Data compiled from multiple sources.[2][3][5][6]
Table 2: Antimicrobial Activity of a Bromoquinoline Derivative (MIC Values)
| Compound Name | Bacterial Strain | MIC (µg/mL) |
| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (5b) | Klebsiella pneumoniae | 0.80 - 1.00 |
| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (5d) | Salmonella typhi | 0.80 - 1.00 |
Data from a study on synthesized quinoline-5,8-dione derivatives.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of bromoquinolines.
Synthesis Protocols
4.1.1. Skraup Synthesis of 6-Bromoquinoline
This method is a classic approach to synthesizing bromoquinolines using a brominated aniline as a starting material.[1]
-
Materials: p-bromoaniline, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent).
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly add nitrobenzene to the reaction mixture.
-
Heat the mixture carefully. The reaction is exothermic and can be vigorous.
-
After the initial vigorous reaction subsides, continue heating under reflux for several hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Perform a steam distillation to isolate the crude 6-bromoquinoline.
-
Extract the distillate with an organic solvent (e.g., dichloromethane or chloroform).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 6-bromoquinoline.
-
4.1.2. Direct Bromination of 8-Hydroxyquinoline
This protocol describes the synthesis of 5,7-dibromo-8-hydroxyquinoline.[8]
-
Materials: 8-hydroxyquinoline, bromine, chloroform, 5% sodium bicarbonate solution.
-
Procedure:
-
Dissolve 8-hydroxyquinoline (2.06 mmol) in chloroform (10 mL).
-
Separately, prepare a solution of bromine (4.20 mmol) in chloroform (5 mL).
-
Add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
The resulting yellow solid is dissolved in chloroform (15 mL).
-
Wash the solution with 5% sodium bicarbonate (3 x 15 mL).
-
Dry the organic layer over sodium sulfate.
-
Evaporate the solvent to obtain the residue.
-
The product, 5,7-dibromo-8-hydroxyquinoline, can be crystallized from benzene in 90% yield.
-
Biological Assay Protocols
4.2.1. In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[9]
-
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
-
4.2.2. Topoisomerase I Inhibition Assay
This assay determines if a compound can inhibit the relaxation of supercoiled DNA by topoisomerase I.[10][11]
-
Procedure:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, reaction buffer, and the test bromoquinoline compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the relaxation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Bromoquinoline derivatives exert their anticancer effects by modulating key cellular signaling pathways, primarily leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Bromoquinoline from Quinaldic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-bromoquinoline from quinaldic acid. This compound is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is of significant interest. This document details a contemporary experimental protocol for the decarboxylative bromination of quinaldic acid, presenting quantitative data in a structured format. A logical workflow diagram is provided to visually represent the experimental process. This guide is intended to be a practical resource for researchers in organic synthesis and drug development.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules and functional materials.[1][2] Specifically, bromoquinolines serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents.[3] The synthesis of this compound from the readily available starting material, quinaldic acid (quinoline-2-carboxylic acid), is a direct and efficient transformation. This reaction proceeds via a decarboxylative bromination, a process conceptually related to the Hunsdiecker reaction, where a carboxylic acid is converted to an organic halide with one fewer carbon atom.[4][5][6] Modern variations of this reaction offer milder conditions and avoid the use of heavy metal salts, which is advantageous for pharmaceutical applications.[7][8]
Reaction Scheme and Mechanism
The conversion of quinaldic acid to this compound involves the replacement of the carboxylic acid group with a bromine atom. This transformation is a type of decarboxylative halogenation. The general reaction is as follows:
Quinaldic Acid → this compound
While the classic Hunsdiecker reaction traditionally involves the use of silver salts of carboxylic acids with elemental bromine, more contemporary methods, such as the one detailed in this guide, utilize alternative reagents to achieve the same transformation under milder and more efficient conditions.[3][9] These modern protocols often proceed through the formation of an acyl hypobromite intermediate, which then undergoes radical decarboxylation to form a quinolyl radical. This radical subsequently abstracts a bromine atom to yield the final this compound product.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from quinaldic acid, adapted from established procedures.[3][9]
Materials and Reagents:
-
Quinaldic acid (quinoline-2-carboxylic acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bromide (NaBr)
-
tert-Butyl hypochlorite (t-BuOCl)
-
Dibromomethane (CH₂Br₂) or Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask, add quinaldic acid (0.3 mmol, 51.9 mg), sodium carbonate (0.6 mmol, 64.0 mg), and sodium bromide (0.3 mmol, 17.6 mg).[9]
-
Solvent and Reagent Addition: Add 2 mL of dibromomethane (CH₂Br₂) to the flask.[9] Then, add tert-butyl hypochlorite (0.3 mmol, 32 μL).[9]
-
Reaction Conditions: Place the Schlenk flask in a preheated oil bath at 60°C and stir the reaction mixture for 20 hours.[3][9]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[3][9]
-
Purification: The crude residue is purified by silica gel column chromatography. Elute the column with a mixture of petroleum ether and ethyl acetate to separate the desired product.[3][9]
-
Product Isolation: Combine the fractions containing the product and evaporate the solvent to afford this compound. The reported yield for this procedure is 75%.[9]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from quinaldic acid as described in the experimental protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Quinaldic Acid | 0.3 mmol (51.9 mg) | [9] |
| Sodium Carbonate | 0.6 mmol (64.0 mg) | [9] |
| Sodium Bromide | 0.3 mmol (17.6 mg) | [9] |
| tert-Butyl Hypochlorite | 0.3 mmol (32 μL) | [9] |
| Solvent | ||
| Dibromomethane | 2 mL | [9] |
| Reaction Conditions | ||
| Temperature | 60°C | [3][9] |
| Time | 20 hours | [3][9] |
| Yield | ||
| This compound | 75% | [9] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound from quinaldic acid.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a detailed and efficient method for the synthesis of this compound from quinaldic acid. The provided experimental protocol, supported by quantitative data and a clear workflow diagram, offers a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The described method represents a contemporary approach to decarboxylative bromination, providing a reliable route to this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. byjus.com [byjus.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Skraup Synthesis of Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Skraup synthesis, a cornerstone reaction in heterocyclic chemistry, with a specific focus on its application in the production of bromoquinolines. Bromoquinolines are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates and pharmacophores in a wide array of therapeutic agents. This document details the reaction mechanism, provides comprehensive experimental protocols, presents quantitative data for reaction optimization, and offers troubleshooting strategies to overcome common challenges associated with this synthesis.
Introduction to the Skraup Synthesis
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic chemical reaction used to synthesize quinolines.[1][2][3][4] The archetypal reaction involves heating an aromatic amine (like aniline), glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid) to yield the corresponding quinoline.[1][5][6] The reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate (FeSO₄) to ensure a controlled and steady progression.[1][7][8]
The synthesis is particularly valuable for producing quinolines with substituents on the benzene ring, as these are carried over from the starting aromatic amine.[9] This makes the Skraup synthesis a direct and effective method for producing bromoquinolines by utilizing various bromoaniline isomers as starting materials.
Reaction Mechanism
The mechanism of the Skraup synthesis is a multi-step process that begins with the dehydration of glycerol and culminates in the oxidation of a dihydroquinoline intermediate.[5][10][11]
Step 1: Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2][5][10][11]
Step 2: Michael Addition: The bromoaniline performs a nucleophilic 1,4-addition (Michael addition) to the acrolein intermediate.[5][6]
Step 3: Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization.[5][11]
Step 4: Dehydration: The cyclic intermediate is dehydrated to form 1,2-dihydrobromoquinoline.[11]
Step 5: Oxidation: Finally, the 1,2-dihydrobromoquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic bromoquinoline product.[5][10]
Quantitative Data: Substrate Reactivity
The yield of the Skraup synthesis is highly dependent on the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups can deactivate the ring, making the nucleophilic attack less favorable and reducing yields.[12] Conversely, electron-donating groups tend to improve yields. Bromo-substituents, being moderately deactivating, generally provide better yields than strongly deactivating groups like nitro groups.
| Starting Aniline | Substituent Type | Reported Yield | Reference |
| o-Bromoaniline | Moderately Deactivating | ~75-86% | [12][13] |
| o-Nitroaniline | Strongly Deactivating | ~17% | [12][13] |
| 4-Acetylaniline | Deactivating | ~18% | [14] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Experimental Protocols
The following protocols provide a framework for the synthesis of bromoquinolines. Extreme caution is advised due to the highly exothermic nature of the reaction and the corrosive reagents involved. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Detailed Protocol: Synthesis of 8-Bromoquinoline[13]
This procedure is adapted from a reported "painless" Skraup synthesis which utilizes methanesulfonic acid.
Reagents:
-
2-Bromoaniline (80.55 g, 0.468 mol)
-
Methanesulfonic acid (250 mL)
-
meta-Nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (3.90 g, 14 mmol)
-
Glycerol (84.9 mL total, 1.17 mol total)
-
50% (m/v) Sodium hydroxide (NaOH) solution
-
Diethyl ether (Et₂O)
-
Brine, Sodium sulfate (Na₂SO₄), Celite
Procedure:
-
Setup: Equip a 1-L three-neck round-bottom flask with an overhead mechanical stirrer, an internal thermometer, and a dropping funnel.
-
Initial Heating: Charge the flask with methanesulfonic acid (250 mL) and heat with stirring to an internal temperature of 125 °C.
-
Reagent Addition:
-
Add 2-bromoaniline (80.55 g) portion-wise to the hot, stirring acid.
-
Follow with the addition of meta-nitrobenzenesulfonic acid sodium salt (66.30 g) and FeSO₄·7H₂O (3.90 g).
-
-
Glycerol Addition:
-
Charge the dropping funnel with the first portion of glycerol (28.3 mL, 0.39 mol) and add it dropwise over 15 minutes.
-
Add two additional portions of glycerol (2 x 28.3 mL) at three-hour intervals.
-
-
Reaction: After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.
-
Workup:
-
Allow the reaction to cool to room temperature and add water (250 mL).
-
Transfer the solution to a 4-L beaker with the aid of 100 mL of water.
-
Place the beaker in an ice bath and slowly basify the solution with 50% NaOH until the pH is ~14.
-
-
Extraction:
-
Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow any emulsion to settle for ~10 minutes during each extraction.
-
Combine the organic extracts, wash with brine (1 x 400 mL), and dry over Na₂SO₄.
-
-
Purification:
-
Filter the dried solution through Celite and concentrate the filtrate to obtain a viscous brown oil (crude product).
-
Purify the crude product by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to yield 8-bromoquinoline as a yellow oil that solidifies on standing. (Reported Yield: 86%).
-
General Protocol using Sulfuric Acid[12][16]
Reagents:
-
Substituted bromoaniline (1.0 mole)
-
Anhydrous glycerol (approx. 3.0 moles)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrobenzene (or other suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, moderator)
Procedure:
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a robust mechanical stirrer, cautiously add concentrated sulfuric acid to the bromoaniline while cooling and swirling.
-
Reagent Addition: To the bromoaniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate (if used). Finally, add the nitrobenzene.
-
Heating: Heat the mixture gently. The reaction is exothermic and will begin to boil.[15] Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.
-
Reflux: Once the initial exotherm subsides, reapply external heat to maintain a steady reflux for an additional 3-5 hours.[12]
-
Workup:
-
Allow the reaction mixture to cool. Carefully dilute with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide. The mixture will become strongly alkaline.
-
-
Purification:
Troubleshooting and Optimization
The Skraup synthesis is notorious for low yields and the formation of black, tarry byproducts, primarily from the polymerization of acrolein under the harsh acidic and high-temperature conditions.[8][16] Effective control of the reaction conditions is paramount for success.
Key Optimization Strategies:
-
Moderating Agents: The use of ferrous sulfate (FeSO₄) or boric acid is highly recommended to control the violent exothermic reaction by extending it over a longer period.[7][8][17]
-
Temperature Control: Overheating significantly increases tar formation.[12] Careful monitoring is critical. The reaction should be initiated with gentle heating, after which the external heat source should be removed to allow the reaction's own exotherm to sustain boiling.[12]
-
Efficient Stirring: The reaction mixture is often viscous. Robust mechanical stirring is essential to ensure homogenous heat distribution and prevent localized overheating.[12]
-
Reagent Purity: The use of anhydrous glycerol is important, as water can interfere with the reaction.[12]
-
Purification: Steam distillation is a very effective method for separating the volatile quinoline product from the non-volatile tarry residue.[14][15]
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Skraup_reaction [chemeurope.com]
- 5. Skraup Reaction | NROChemistry [nrochemistry.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. youtube.com [youtube.com]
- 11. iipseries.org [iipseries.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Doebner-von Miller reaction for quinoline synthesis
An In-depth Technical Guide to the Doebner-von Miller Reaction for Quinoline Synthesis
Introduction
The Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline derivatives. First reported in the 1880s, this acid-catalyzed annulation reaction has remained a staple for both academic research and industrial applications, particularly in the realm of drug development, owing to the prevalence of the quinoline scaffold in a vast array of pharmaceuticals. This guide provides a comprehensive overview of the reaction's core principles, detailed experimental protocols, and quantitative data to support its application in a laboratory setting.
Reaction Mechanism and Principles
The classical Doebner-von Miller reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid, typically a Brønsted or Lewis acid. The α,β-unsaturated carbonyl can be generated in situ from the acid-catalyzed dehydration of a glycerol derivative, an aldol condensation of aldehydes or ketones, or by using a pre-formed enone. The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation, to yield the final quinoline product.
A key feature of this reaction is its ability to accommodate a wide range of substituted anilines and carbonyl precursors, leading to a diverse library of quinoline derivatives. The choice of acid catalyst and reaction conditions can significantly influence the reaction's regioselectivity and overall yield. Common catalysts include hydrochloric acid, sulfuric acid, iodine, and various Lewis acids like zinc chloride and iron(III) chloride.
Caption: Generalized mechanism of the Doebner-von Miller reaction.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Doebner-von Miller reaction, highlighting the influence of different catalysts and substrates on reaction yields.
Table 1: Effect of Catalyst on the Synthesis of 2-Methylquinoline
| Entry | Aniline | Carbonyl Source | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | Crotonaldehyde | HCl | 6 | 75 | |
| 2 | Aniline | Crotonaldehyde | H₂SO₄ | 8 | 70 | |
| 3 | Aniline | Crotonaldehyde | I₂ | 12 | 85 | |
| 4 | Aniline | Crotonaldehyde | FeCl₃ | 10 | 82 | |
| 5 | Aniline | Paraldehyde | ZnCl₂ | 5 | 78 |
Table 2: Synthesis of Various Quinolines using Iodine as a Catalyst
| Entry | Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |
| 1 | 4-Methylaniline | Crotonaldehyde | 2,6-Dimethylquinoline | 88 | |
| 2 | 4-Methoxyaniline | Crotonaldehyde | 6-Methoxy-2-methylquinoline | 90 | |
| 3 | 4-Chloroaniline | Crotonaldehyde | 6-Chloro-2-methylquinoline | 82 | |
| 4 | Aniline | Cinnamaldehyde | 2-Phenylquinoline | 75 |
Experimental Protocols
This section provides detailed experimental methodologies for key examples of the Doebner-von Miller reaction.
Protocol 1: Synthesis of 2-Methylquinoline using Hydrochloric Acid
Materials:
-
Aniline (10 mmol)
-
Crotonaldehyde (12 mmol)
-
Concentrated Hydrochloric Acid (20 mmol)
-
Nitrobenzene (as an oxidizing agent, 12 mmol)
-
Ethanol (50 mL)
Procedure:
-
A mixture of aniline (10 mmol) and concentrated hydrochloric acid (20 mmol) in ethanol (20 mL) is stirred in a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel.
-
The mixture is heated to 90-100°C on a water bath.
-
A solution of crotonaldehyde (12 mmol) and nitrobenzene (12 mmol) in ethanol (30 mL) is added dropwise over a period of 1 hour.
-
After the addition is complete, the reaction mixture is refluxed for an additional 3-4 hours.
-
The reaction mixture is then cooled to room temperature and made alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
The resulting mixture is subjected to steam distillation. The distillate, containing 2-methylquinoline and unreacted nitrobenzene, is collected.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the residue is purified by vacuum distillation to afford pure 2-methylquinoline.
Protocol 2: Iodine-Catalyzed Synthesis of 2,6-Dimethylquinoline
Materials:
-
4-Methylaniline (10 mmol)
-
Crotonaldehyde (12 mmol)
-
Iodine (2 mmol)
-
Ethanol (50 mL)
Procedure:
-
In a round-bottom flask, a mixture of 4-methylaniline (10 mmol), crotonaldehyde (12 mmol), and iodine (2 mmol) in ethanol (50 mL) is prepared.
-
The reaction mixture is refluxed with constant stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 2,6-dimethylquinoline.
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for a Doebner-von Miller synthesis, from reagent preparation to the final purified product.
Caption: A standard experimental workflow for quinoline synthesis.
Applications in Drug Development
The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The Doebner-von Miller reaction provides a direct and efficient route to access a diverse array of substituted quinolines for drug discovery programs. Notable examples of quinoline-based drugs include the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anti-cancer agent camptothecin. The ability to readily modify the substitution pattern on the quinoline ring using the Doebner-von Miller reaction allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.
Conclusion
The Doebner-von Miller reaction remains a highly relevant and powerful tool for the synthesis of quinolines. Its operational simplicity, broad substrate scope, and the importance of its products in various scientific disciplines, particularly in drug development, ensure its continued use and investigation. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this classic reaction in their synthetic endeavors.
The Biological Activity of 2-Bromoquinoline Derivatives: A Technical Guide for Drug Development
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among its many derivatives, 2-bromoquinolines serve as critical intermediates, providing a reactive site for further molecular elaboration and the synthesis of novel therapeutic agents.[4][5] The strategic placement of the bromine atom at the C-2 position allows for diverse chemical modifications, leading to compounds with significant anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9]
This technical guide offers an in-depth exploration of the biological activities of 2-bromoquinoline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[10][11] The mechanism of action often involves the inhibition of crucial cellular processes such as DNA replication and cell division.[1][10][12]
Mechanism of Action: Topoisomerase Inhibition and Apoptosis
Several studies have indicated that bromoquinoline derivatives can exert their anticancer effects by inhibiting DNA topoisomerase I.[10][12] This enzyme is vital for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The induction of apoptosis has been confirmed through techniques like DNA laddering assays, which detect the characteristic fragmentation of DNA that occurs during this process.[10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2-Bromoquinoline: A Pivotal Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] Among its many derivatives, 2-bromoquinoline (CAS: 2005-43-8) has emerged as an exceptionally versatile and indispensable building block for the synthesis of novel, pharmacologically active compounds.[8][9][10] Its unique reactivity, characterized by the strategically placed bromine atom at the C-2 position, makes it an ideal starting point for a multitude of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[9]
This technical guide provides a comprehensive overview of this compound's synthesis, reactivity, and application in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key synthetic and biological pathways.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its widespread use. Several methods have been developed, starting from readily available precursors. Below are two common and reliable protocols.
Experimental Protocols for Synthesis
Protocol 1: Synthesis from 1-methyl-2-quinolone [11][12]
This procedure involves the bromination of a quinolone precursor using a triphenylphosphine and dibromoisocyanuric acid system.
-
Setup : Add triphenylphosphine (4.52 mmol) and dibromoisocyanuric acid (2.27 mmol) to a 50 mL round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere.
-
Initial Heating : Heat the mixture to 115 °C and maintain this temperature for 10 minutes.
-
Addition of Substrate : Add 1-methylquinolin-2(1H)-one (1.50 mmol) to the reaction system.
-
Reaction : Increase the temperature to 160-170°C and maintain for 16 hours.
-
Work-up : After cooling, dissolve the reaction mixture in dichloromethane and basify with triethylamine.
-
Purification : Purify the crude product using silica gel column chromatography with a hexane-ethyl acetate (6:1, v/v) eluent to yield this compound.
Protocol 2: Synthesis from Quinaldic Acid (Quinoline-2-carboxylic acid) [11][13]
This method utilizes a decarboxylative bromination reaction.
-
Setup : In a 25 mL Schlenk flask, combine quinoline-2-carboxylic acid (0.3 mmol), sodium carbonate (0.6 mmol), sodium bromide (0.3 mmol), and tert-butyl hypochlorite (0.3 mmol).
-
Solvent Addition : Add dibromomethane (CH₂Br₂) (2 mL) to the flask.
-
Reaction : Place the flask in a preheated oil bath at 60 °C and stir for 20 hours.
-
Work-up : Upon completion, remove the solvent under reduced pressure.
-
Purification : Purify the resulting residue by silica gel column chromatography, eluting with petroleum ether/ethyl acetate to obtain pure this compound.
Table 1: Comparative Summary of this compound Synthesis
| Starting Material | Key Reagents | Conditions | Yield | Reference |
| 1-methyl-2-quinolone | Triphenylphosphine, Dibromoisocyanuric acid | 160-170°C, 16 h | ~78% | [11][12] |
| Quinaldic Acid | Na₂CO₃, NaBr, t-BuOCl | 60°C, 20 h | ~75% | [11][13] |
Reactivity and Key Synthetic Transformations
The bromine atom at the 2-position of the quinoline ring is highly susceptible to displacement, making this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[9][14][15] This reactivity enables the introduction of a vast array of functional groups and molecular scaffolds at the C-2 position, which is critical for structure-activity relationship (SAR) studies.[16][17]
Common cross-coupling reactions utilizing this compound include:
-
Suzuki-Miyaura Coupling : For forming C-C bonds with aryl or vinyl boronic acids/esters.[9][14]
-
Heck Coupling : For forming C-C bonds with alkenes.[9]
-
Sonogashira Coupling : For forming C-C bonds with terminal alkynes.[9]
-
Buchwald-Hartwig Amination : For forming C-N bonds with primary or secondary amines.[15]
Applications in Anticancer Drug Discovery
The quinoline scaffold is a cornerstone in the development of novel anticancer agents.[1][18] Derivatives synthesized from this compound have shown potent activity against a wide range of cancer cell lines by targeting various mechanisms, including kinase inhibition, topoisomerase inhibition, and apoptosis induction.[1][16][19][20]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of 2-substituted quinolines is the inhibition of protein kinases that are critical for tumor growth and proliferation.[20] For example, certain derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and the mutated BRAFV600E kinase, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancers like melanoma and colorectal cancer.[20][21]
// Nodes EGF [label="Growth Factor (EGF)", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BRAF [label="BRAF (V600E)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Substituted\nQuinoline Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [arrowhead=vee]; EGFR -> RAS [arrowhead=vee]; RAS -> BRAF [arrowhead=vee]; BRAF -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee]; ERK -> Proliferation [arrowhead=vee];
// Inhibition Edges Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor -> BRAF [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }
Table 2: Selected Anticancer Activities of 2-Substituted Quinoline Derivatives
| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Pyrano[3,2-c]quinoline | EGFR, BRAFV600E, HER-2 | Various | GI₅₀: 26 nM | [21] |
| 6,8-dibromo-5-nitroquinoline | - | HT29 (Colon) | IC₅₀: 26.2 µM | [22] |
| 6,8-dibromo-5-nitroquinoline | - | HeLa (Cervical) | IC₅₀: 24.1 µM | [22] |
| 2-chloro-3-formylquinoline thiosemicarbazones | - | Various | Potent Activity | [23] |
| 5,7-dibromo-8-hydroxyquinoline | Topoisomerase I | C6, HT29, HeLa | Induces Apoptosis | [19] |
Note: This table presents a selection of data from various studies to illustrate the potential of the quinoline scaffold. Direct comparison should be made with caution due to differing experimental conditions.
Applications in Neurodegenerative Diseases
Quinoline derivatives are also being investigated for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[24][25] The core scaffold, accessible from this compound, can be modified to target key enzymes and pathways implicated in these conditions, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and the formation of amyloid plaques.[24][26][27] The development of molecules that can modulate these targets represents a promising avenue for new therapies.[26][28]
Detailed Experimental Protocols for Derivative Synthesis
The true value of this compound lies in its role as a versatile intermediate. The following protocols detail common and powerful transformations.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of a 2-arylquinoline derivative.
-
Setup : In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol).
-
Catalyst/Ligand Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the tube.
-
Degassing : Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water, via syringe.
-
Reaction : Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the 2-arylquinoline.
// Nodes start [label="1. Combine Reactants\n(this compound,\nBoronic Acid, Base)", fillcolor="#FBBC05"]; catalyst [label="2. Add Pd Catalyst\n& Degas with Argon", fillcolor="#FBBC05"]; solvent [label="3. Add Degassed\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="4. Heat Reaction\n(80-100 °C, 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="5. Aqueous Work-up\n(EtOAc/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure 2-Arylquinoline", shape=ellipse, fillcolor="#FFFFFF"];
// Edges start -> catalyst; catalyst -> solvent; solvent -> heat; heat -> workup; workup -> purify; purify -> product; }
Protocol 4: Buchwald-Hartwig Amination[15][29]
This protocol describes the synthesis of a 2-aminoquinoline derivative.
-
Setup : In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a strong base like sodium tert-butoxide (NaOtBu, 1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a bulky phosphine ligand (e.g., XPhos, 0.02 mmol).[29][30]
-
Degassing : Evacuate and backfill the tube with argon three times.
-
Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane via syringe.
-
Reaction : Heat the mixture at 80-110 °C for 12-18 hours until the starting material is consumed.
-
Work-up : Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification : Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired 2-aminoquinoline derivative.
Conclusion
This compound is a powerful and versatile building block that provides medicinal chemists with a reliable entry point to a vast chemical space of pharmacologically relevant quinoline derivatives. Its utility in robust and scalable synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of structure-activity relationships. The successful application of this compound-derived scaffolds in developing potent anticancer and neuroprotective agents underscores its continued importance. Future research will undoubtedly continue to leverage this privileged intermediate to design and synthesize the next generation of targeted therapeutics.[4][13]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound - Career Henan Chemical Co. [coreychem.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | 2005-43-8 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 18. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 19. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 24. mdpi.com [mdpi.com]
- 25. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 28. news-medical.net [news-medical.net]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Physical properties of 2-Bromoquinoline (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2-Bromoquinoline (CAS No: 2005-43-8), a critical building block in medicinal chemistry and organic synthesis. Accurate data on its melting and boiling points are essential for its application in drug development, process chemistry, and materials science.
Core Physical Properties
This compound is typically a white to light yellow crystalline solid at room temperature.[1] Its physical state is a crucial parameter for handling, storage, and reaction setup.
Data Summary
The melting and boiling points of this compound have been reported across various chemical suppliers and databases. A summary of these values is presented below for comparative analysis. The boiling point is consistently reported at a reduced pressure, indicating that the compound may be susceptible to decomposition at its atmospheric boiling point.
| Physical Property | Reported Value | Pressure (for Boiling Point) | Source(s) |
| Melting Point | 48-49 °C | N/A | [2][3] |
| 47-51 °C | N/A | [1][4] | |
| 44-48 °C | N/A | [5][6][7][8] | |
| 49 °C | N/A | [9] | |
| Boiling Point | 115 °C | 0.3 mmHg | [1][2][3][4][8][10] |
Experimental Protocols
While specific experimental records for the determination of this compound's physical constants are not detailed in publicly available literature, the following are standard, widely accepted laboratory methodologies that would be employed for such a compound.
Melting Point Determination: Capillary Method
The capillary method is the standard technique for determining the melting point of a crystalline solid like this compound.[1]
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.[5] Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar with a heated metal block)[5]
-
Glass capillary tubes (sealed at one end)[10]
-
Mortar and pestle
-
Calibrated thermometer or digital temperature probe[5]
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure efficient heat transfer.[1]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end, achieving a sample height of about 2-3 mm.[1][3]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
-
A rapid heating rate is initially used to approach the approximate melting point.[10]
-
When the temperature is about 10-15°C below the expected melting point, the heating rate is reduced to a slow, controlled rate (approx. 1-2°C per minute).[5]
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]
-
Boiling Point Determination: Vacuum Distillation
The boiling point of this compound is reported under reduced pressure (vacuum), a technique used for compounds that may decompose at their atmospheric boiling point or have very high boiling points.[6][7]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[11] By reducing the pressure in the apparatus, the boiling point is significantly lowered.[6]
Apparatus:
-
Vacuum distillation glassware setup (including a round-bottom flask, Claisen adapter, condenser, and receiving flask)[4]
-
Heat source (heating mantle or oil bath)[4]
-
Stir bar or boiling chips[4]
-
Vacuum pump or water aspirator[9]
-
Manometer for pressure measurement[6]
-
Calibrated thermometer
Procedure:
-
Apparatus Setup: The this compound sample is placed in the distilling flask with a stir bar. All glass joints must be properly sealed, typically with grease, to ensure the system can hold a vacuum.[4] The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Pressure Reduction: The system is connected to a vacuum source, and the pressure is slowly reduced to the desired level (e.g., 0.3 mmHg).[4][9]
-
Heating: The sample is heated gently and stirred.[9]
-
Measurement:
-
As the liquid heats, a ring of condensing vapor will rise through the distillation head.[6]
-
When the vapor temperature stabilizes while the liquid is actively boiling and condensate is collecting in the receiving flask, this stable temperature is recorded as the boiling point at that specific pressure.[6]
-
The pressure should be monitored and recorded along with the temperature.[4]
-
-
Shutdown: To conclude the process, the heat source is removed first, allowing the apparatus to cool to room temperature before slowly reintroducing atmospheric pressure to the system to prevent implosion.[4]
Logical Workflow Visualization
The following diagram illustrates the general workflow for the physical characterization of a chemical compound like this compound.
Caption: General workflow for determining the physical properties of this compound.
References
- 1. thinksrs.com [thinksrs.com]
- 2. westlab.com [westlab.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Purification [chem.rochester.edu]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: 2005-43-8 [m.chemicalbook.com]
- 9. When Vacuum Distillation is Useful [sihaienergytech.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
CAS number and molecular formula of 2-Bromoquinoline
An In-depth Technical Guide to 2-Bromoquinoline: Properties, Synthesis, and Applications in Research and Development
Core Tenets of this compound
CAS Number: 2005-43-8[1][2][3][4] Molecular Formula: C₉H₆BrN[1][2][3][4]
This compound is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and organic synthesis.[1] Characterized by a bromine atom at the 2-position of the quinoline ring, this versatile intermediate is instrumental in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecular architectures.[5] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic protocols, reactivity, and its significant role in drug discovery, with a focus on its potential as an anticancer agent.
Physicochemical and Spectroscopic Data
The physical properties and expected spectroscopic characteristics of this compound are summarized below. This data is essential for its identification, handling, and use in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2005-43-8 | [1][2][3][4] |
| Molecular Formula | C₉H₆BrN | [1][2][3][4] |
| Molecular Weight | 208.06 g/mol | [1][3] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 44-51 °C | [1][2] |
| Boiling Point | 115 °C @ 0.3 mmHg | [1][6] |
| Purity | ≥95% - 98% | [1][2] |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons are expected in the δ 7.0-9.0 ppm range. Protons on the pyridine ring are typically more deshielded than those on the benzene ring. |
| ¹³C NMR | Aromatic carbons are expected in the δ 110-160 ppm range. The carbon atom bonded to bromine (C2) will be significantly influenced. |
| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching are expected above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations are anticipated in the 1400-1600 cm⁻¹ region.[7] |
| Mass Spectrometry | The mass spectrum will exhibit two characteristic molecular ion peaks of similar intensity at m/z = 207 and 209, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[8] |
Synthesis and Reactivity
This compound is a key substrate for creating a wide array of substituted quinolines. Its bromine atom is highly susceptible to displacement and facilitates participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Reactivity Overview
The primary utility of this compound in synthetic chemistry stems from its role as an aryl halide in transition metal-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 2-aryl or 2-vinylquinolines.[5]
-
Heck Reaction: Coupling with alkenes to introduce substituted vinyl groups at the 2-position.[5][9]
-
Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylquinolines.[5]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.[10]
This reactivity makes this compound an invaluable precursor for generating libraries of compounds for drug discovery and material science.[1]
Caption: Synthetic utility and application workflow of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a representative cross-coupling reaction and a biological assay are provided below.
Protocol 1: Synthesis of this compound from Quinaldic Acid
This protocol is adapted from modern synthetic methods for the bromination and decarboxylation of quinoline-2-carboxylic acid.[9][11]
-
Reagent Preparation: In a 25 mL Schlenk flask under an inert atmosphere, combine quinaldic acid (51.9 mg, 0.3 mmol), sodium carbonate (64.0 mg, 0.6 mmol), and sodium bromide (17.6 mg, 0.3 mmol).
-
Solvent Addition: Add 2 mL of dibromomethane (CH₂Br₂) to the flask.
-
Reaction Initiation: Add tert-butyl hypochlorite (32 µL, 0.3 mmol) to the mixture.
-
Incubation: Place the sealed Schlenk flask in a preheated oil bath at 60 °C and stir for 20 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate mixture to yield pure this compound (yields are typically around 75%).[9]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This generalized protocol outlines the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
-
Vial Preparation: To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst System: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.015 equiv), and a phosphine ligand such as XPhos (0.031 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 5:1 ratio).
-
Reaction: Heat the mixture in a microwave reactor to 100-120 °C for 10-30 minutes, or alternatively, heat in a conventional oil bath at 80-100 °C overnight.[12] Monitor reaction progress by TLC or LC-MS.
-
Extraction: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate under vacuum, and purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Application in Drug Development: Anticancer Potential
Quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[13] Bromoquinolines, including this compound, are key precursors for synthesizing derivatives with potential anticancer properties.[13] Studies on related brominated quinolines have demonstrated significant cytotoxic effects against various cancer cell lines.
Mechanism of Action
The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I.[3][14]
-
Apoptosis Induction: These compounds can trigger the intrinsic apoptotic pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (e.g., caspase-3), culminating in cell death.[15][16]
-
Topoisomerase Inhibition: Some quinoline derivatives can inhibit human topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication.[3][14] Inhibition of this enzyme leads to DNA damage and cell death.
Caption: Simplified intrinsic apoptosis signaling pathway potentially targeted by quinoline derivatives.
Table 3: In Vitro Anticancer Activity of Related Bromoquinoline Derivatives
While specific IC₅₀ data for this compound is not widely published, the following table presents data for structurally related compounds, highlighting the potential of this chemical class.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound |
| 6,8-dibromo-4(3H)quinazolinone deriv. | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Potency > 5-FU | 5-Fluorouracil |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 6.7 - 25.6 µg/mL | - |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 6.7 - 25.6 µg/mL | - |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 6.7 - 25.6 µg/mL | - |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.[1]
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Conclusion
This compound is a high-value chemical intermediate with a well-established role in organic synthesis and a growing significance in drug discovery. Its accessible reactivity through modern cross-coupling techniques provides a reliable platform for the generation of diverse and complex quinoline derivatives. The demonstrated potent anticancer activity of related bromoquinolines underscores the importance of this scaffold for developing new therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers and scientists aiming to explore and exploit the synthetic and biological potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. savemyexams.com [savemyexams.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 16. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Role of bromoquinolines in active pharmaceutical ingredient (API) synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Among its many derivatives, bromoquinolines have emerged as exceptionally versatile and critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic placement of a bromine atom on the quinoline ring system provides a reactive handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[3] This reactivity allows for the construction of complex molecular architectures, making bromoquinolines indispensable building blocks in the development of novel therapeutics.[1][3]
This guide provides a technical overview of the pivotal role of bromoquinolines in API synthesis, detailing the key chemical reactions they undergo, presenting case studies of their application in the synthesis of major pharmaceuticals, and providing detailed experimental protocols for essential transformations.
Key Synthetic Transformations of Bromoquinolines
The utility of bromoquinolines in API synthesis is primarily derived from the reactivity of the carbon-bromine bond. This bond is an excellent substrate for a range of catalytic and nucleophilic substitution reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Carbon-Nitrogen (C-N) Bond Formation
The formation of C-N bonds is one of the most frequent transformations in pharmaceutical manufacturing. Bromoquinolines are excellent precursors for this purpose, primarily through two key reaction types:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines.[4][5] It allows for the direct coupling of a bromoquinoline with a primary or secondary amine under relatively mild conditions, offering a broad substrate scope and high functional group tolerance.[4][6] This method is a mainstay for installing amine functionalities onto the quinoline core, a common feature in many APIs.[7][8][9]
-
Nucleophilic Substitution: In cases where the bromine atom is part of an alkyl chain attached to the quinoline core (e.g., a bromoalkoxy group), it serves as an excellent leaving group for classical bimolecular nucleophilic substitution (SN2) reactions. This is a common strategy for linking the quinoline moiety to nitrogen-containing heterocycles, such as piperazine, which is a key pharmacophore in many centrally acting agents.[10][11]
Carbon-Carbon (C-C) Bond Formation
The ability to construct new C-C bonds is fundamental to building the carbon skeleton of complex drug molecules. Bromoquinolines are ideal substrates for several palladium-catalyzed reactions that achieve this goal.
-
Suzuki-Miyaura Coupling: The Suzuki reaction couples a bromoquinoline with an organoboron reagent (typically a boronic acid or ester). It is one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds, valued for its mild conditions, commercial availability of reagents, and tolerance of diverse functional groups.
-
Sonogashira Coupling: This reaction facilitates the coupling of a bromoquinoline with a terminal alkyne, creating an aryl-alkyne linkage.[12][13] This transformation is invaluable for introducing linear alkyne fragments into a molecule, which can be a key structural element or a precursor for further transformations in an API synthesis.[14][15][16] The reaction is co-catalyzed by palladium and copper(I).[12][13]
Case Study 1: Synthesis of Aripiprazole
Aripiprazole (marketed as Abilify) is a widely prescribed atypical antipsychotic medication. Its industrial synthesis provides a classic example of a bromoquinoline derivative serving as a pivotal intermediate. The core strategy involves the N-alkylation of a piperazine derivative with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[10][11][17] In this key intermediate, the bromoquinoline moiety is modified with a butyl linker terminating in a bromine atom, which acts as the reactive site for coupling.
The key bond-forming step is the nucleophilic substitution reaction where the secondary amine of 1-(2,3-dichlorophenyl)piperazine attacks the electrophilic carbon of the bromo-butoxy chain, displacing the bromide and forming the final Aripiprazole molecule.[11][18]
Case Study 2: Synthesis of Brexpiprazole
Brexpiprazole (marketed as Rexulti) is another major antipsychotic agent whose synthesis demonstrates the utility of bromoquinoline intermediates.[19] One patented synthetic route involves the use of 2-bromo-7-(4-chlorobutoxy)quinoline as a key building block.[19] This intermediate is first coupled with 1-(benzo[b]thiophen-4-yl)piperazine. The resulting compound, 7-(4-(4-(benzo[b]thiophen-4-yl)piperazin-l-yl)butoxy)-2-bromoquinoline, is then hydrolyzed under acidic conditions to convert the 2-bromoquinoline moiety into the desired quinolin-2(1H)-one structure of the final API.[19] This strategy highlights how the bromine atom can be retained until the final steps of a synthesis before being transformed into the required functional group.
Quantitative Data Summary
The efficiency of reactions involving bromoquinolines is critical for their application in large-scale API manufacturing. The following tables summarize typical reaction conditions and yields for the key transformations discussed.
Table 1: Buchwald-Hartwig Amination of Aryl Bromides
| Substrate 1 | Substrate 2 | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / Ligand L3 | NaOtBu | Toluene | 110-120 | - | - | [20] |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [21] |
| 4-bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 0.33 | 93 | [22] |
| 2-bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | <0.02 | 99 |[22] |
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| General Aryl Halide | General Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 | [15] |
| 2-bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) / Cu(I) | Amine | - | - | - | Selective at I- | [16] |
| Aryl Iodide | Aryl Acetylene | Cobalt Salt / Choline Hydroxide | - | Water | - | - | - |[14] |
Table 3: Key Coupling Step in Aripiprazole Synthesis
| Quinoline Intermediate | Piperazine Intermediate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 7-(4-bromobutoxy)-1,2-dihydroquinoline-2-on | 4-(2,3-dichlorophenyl)piperazine | Na₂CO₃ | EtOH | Reflux | 6 | 85-90 | [17] |
| 7-(4-bromobutoxy)-3,4-dihydroquinolinone | 1-(2,3-dichlorophenyl)piperazine | K₂CO₃ | DMF | 80 | - | High |[11] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving bromoquinolines. These are intended as general guides that may require optimization for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline
This protocol is adapted from established methods for palladium-catalyzed C-N bond formation.[20][21]
-
Setup: To an oven-dried Schlenk tube, add the bromoquinoline (1.0 eq), the palladium precatalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), and the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq). Then, add the amine (1.1-1.2 eq) and anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Sonogashira Coupling of a Bromoquinoline
This protocol is based on the standard procedure for copper-palladium co-catalyzed Sonogashira reactions.[15]
-
Setup: To a flask, add the bromoquinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of Aripiprazole via N-Alkylation
This protocol describes the key coupling step in the synthesis of Aripiprazole.[17]
-
Setup: In a round-bottom flask, suspend 7-(4-bromobutoxy)-1,2-dihydroquinoline-2-one (1.0 eq), 4-(2,3-dichlorophenyl)piperazine (1.0 eq), and sodium carbonate (Na₂CO₃, ~2.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and stir for approximately 6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Purification: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and inorganic salts. The resulting Aripiprazole can be further purified by recrystallization to achieve pharmaceutical-grade purity (>99.3%).
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms described in this guide.
Caption: General API synthesis workflow via cross-coupling of bromoquinolines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Key N-alkylation step in the synthesis of Aripiprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromoquinolin-3-amine dihydrochloride | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 19. WO2019073481A1 - Process for the preparation of brexpiprazole and its intermediates - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-bromoquinoline as the electrophilic partner. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatization via cross-coupling is a key strategy in drug discovery.[3][4]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate.[5][6] Its widespread use in the pharmaceutical industry stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials.[7][8] For a substrate like this compound, this reaction allows for the direct installation of aryl, heteroaryl, or alkyl groups at the 2-position, providing a powerful tool for structure-activity relationship (SAR) studies.[4]
The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[6][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step facilitated by a base.[6][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the active palladium(0) catalyst.[9][10]
Key Parameters for Successful Coupling with this compound
Optimizing the Suzuki-Miyaura reaction for a specific substrate like this compound involves the careful selection of several interdependent parameters.[5][11]
-
Palladium Catalyst/Precatalyst: The choice of the palladium source is critical. While Pd(PPh₃)₄ is a classic catalyst, modern systems often employ more electron-rich and bulky phosphine ligands that promote the oxidative addition and reductive elimination steps.[1][9] Pre-formed Pd(II) precatalysts, such as Pd(dppf)Cl₂, are often preferred due to their air and moisture stability.[5] For challenging couplings involving heteroaryl chlorides, which can be analogous to less reactive bromides, ligands like SPhos have shown exceptional activity.[9]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates, dialkylbiaryl phosphines (e.g., SPhos, XPhos) or bidentate phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are commonly employed to achieve high yields and reaction rates.[1][9]
-
Base: A base is essential for activating the boronic acid to facilitate transmetalation.[12] Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9][12] The strength and solubility of the base can significantly impact the reaction outcome. Cesium carbonate is often used in more challenging couplings due to its high solubility in organic solvents.[7]
-
Solvent: The reaction is typically performed in aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).[5] Often, a mixture with water is used to help dissolve the inorganic base.[5][13] The choice of solvent can influence catalyst activity and substrate solubility.
-
Temperature: Reaction temperatures typically range from 60 to 110 °C.[14][15] Microwave heating can also be employed to accelerate the reaction.
Data Presentation: Representative Conditions for Azaheteroaryl Bromide Coupling
The following table summarizes illustrative conditions for Suzuki-Miyaura coupling reactions involving various azaheteroaryl bromides, which can serve as a starting point for the optimization of reactions with this compound. High yields are often achievable with careful selection of the catalyst system and base.
| Entry | Heteroaryl Bromide | Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1 Precatalyst | Xantphos (L4) | - | THF/H₂O | 110 | 0.17 | 82 | [14] |
| 2 | 2-Bromopyridine | Phenylboronic acid | 'SiO₂'-NH₂-Pd | None | Na₂CO₃ | EtOH/H₂O | 80 | 12 | >98 (conv.) | [13] |
| 3 | 2-Bromopyridine | 4-Methylphenylboronic acid | 'SiO₂'-NH₂-Pd | None | Na₂CO₃ | EtOH/H₂O | 80 | 12 | >98 (conv.) | [13] |
| 4 | ortho-Bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 95 | [7] |
| 5 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1] |
| 6 | Generic Aryl Bromide | Generic Arylboronic Acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-24 | Typical | [1] |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of stoichiometry, catalyst, base, solvent, and temperature may be required for specific substrates.[11][16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., ethyl acetate/hexane mixture)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol).
-
-
Establish Inert Atmosphere:
-
Seal the flask with a septum or glass stopper.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1]
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask. The solvent should be degassed beforehand by bubbling with an inert gas for 15-30 minutes.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).[1]
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylquinoline product.[17]
-
Characterize the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.
-
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Flame-drying of glassware should be performed with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. benchchem.com [benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a class of compounds of immense importance in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of an amino group at the 2-position can impart a wide range of biological activities.[1] Consequently, the Buchwald-Hartwig amination of 2-bromoquinoline is a key transformation for accessing a diverse library of 2-aminoquinoline derivatives with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy.[2][3]
These application notes provide a detailed overview of the Buchwald-Hartwig amination of this compound, including optimized reaction conditions, detailed experimental protocols, and insights into the applications of the resulting products in drug development.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable base and phosphine ligand. The catalytic cycle is generally understood to proceed through a sequence of steps: oxidative addition of the this compound to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the 2-aminoquinoline product and regenerate the active Pd(0) catalyst.
Data Presentation: A Survey of Reaction Conditions
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below are tables summarizing various reported conditions for this transformation, providing a valuable resource for reaction optimization.
Table 1: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 88 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | THF | 80 | 24 | 78 |
| 5 | Diethylamine | Pd₂(dba)₃ (2) | Xantphos (4) | LHMDS (1.5) | Dioxane | 100 | 20 | 85 |
| 6 | Indole | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | Toluene | 110 | 24 | 75 |
Table 2: Microwave-Assisted Buchwald-Hartwig Amination of 2-Chloroquinoline with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 150 | 20 | 90 |
| 2 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 160 | 15 | 85 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) | DavePhos (3) | Cs₂CO₃ (2) | Benzotrifluoride | 150 | 30 | 93 |
Note: Data in the tables are compiled from various literature sources and are intended for guidance. Optimal conditions may vary depending on the specific substrates and reaction scale.
Experimental Protocols
The following are detailed protocols for the conventional and microwave-assisted Buchwald-Hartwig amination of this compound.
Protocol 1: Conventional Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 208 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(phenylamino)quinoline.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine
Materials:
-
2-Chloroquinoline (1.0 mmol, 163.6 mg)
-
Morpholine (1.5 mmol, 131 mg, 131 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 mmol, 12.3 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous Benzotrifluoride (BTF) (4 mL)
Procedure:
-
In a microwave reaction vessel, combine 2-chloroquinoline, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Add anhydrous benzotrifluoride (4 mL) and morpholine to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.[4]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane (15 mL) and filter to remove inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield 2-morpholinoquinoline.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis and biological evaluation.
Applications in Drug Development
2-Aminoquinoline derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1] A particularly promising area of research is their application as kinase inhibitors for the treatment of cancer.[2][3]
Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cellular signaling pathways controlling cell growth, proliferation, and survival. The 2-aminoquinoline scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
For example, derivatives of 2-aminoquinoline have been shown to inhibit key kinases such as:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and colorectal cancer. 2-Anilinoquinoline derivatives have been investigated as potent EGFR inhibitors.
-
HER2 (Human Epidermal Growth Factor Receptor 2): Amplification of the HER2 gene is a driver of a significant subset of breast cancers. Certain 2-aminoquinoline-based compounds have demonstrated dual inhibitory activity against both EGFR and HER2.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR signaling is a validated anti-cancer strategy.
-
Pim-1 Kinase: This serine/threonine kinase is implicated in the regulation of cell cycle progression and apoptosis, and its overexpression is associated with several cancers, including prostate cancer.[5]
The development of 2-aminoquinoline derivatives as kinase inhibitors often involves the synthesis of a library of analogs through methods like the Buchwald-Hartwig amination, followed by screening in biochemical and cell-based assays to determine their inhibitory potency (IC₅₀ values) and structure-activity relationships (SAR).
Signaling Pathway Inhibition
The therapeutic effect of 2-aminoquinoline-based kinase inhibitors stems from their ability to modulate critical intracellular signaling pathways. By blocking the activity of a target kinase, these compounds can disrupt the downstream signaling cascade, ultimately leading to the inhibition of tumor growth and induction of apoptosis (programmed cell death). A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell survival and proliferation.[1]
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective and indispensable tool for the synthesis of 2-aminoquinoline derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore this important transformation. The resulting 2-aminoquinoline scaffold continues to be a rich source of novel drug candidates, particularly in the field of oncology, where the development of targeted kinase inhibitors remains a high priority. The versatility of the Buchwald-Hartwig amination allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of new lead compounds for the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 5. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ullmann Condensation Reactions Using 2-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing Ullmann condensation reactions using 2-bromoquinoline as a key substrate. The Ullmann reaction is a versatile copper-catalyzed cross-coupling method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, enabling the synthesis of a wide array of substituted quinoline derivatives. Such compounds are of significant interest in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials.
Introduction to Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1903, has evolved from a reaction requiring harsh conditions (high temperatures and stoichiometric copper) to a more refined and widely used synthetic tool.[1] Modern Ullmann protocols often employ catalytic amounts of a copper source, various ligands to facilitate the reaction at lower temperatures, and a suitable base and solvent system.[1] These advancements have significantly expanded the substrate scope and functional group tolerance of the reaction.
This document focuses on the application of Ullmann condensation to this compound for the synthesis of 2-aminoquinolines and 2-alkoxy/aryloxyquinolines.
Reaction Principle
The Ullmann condensation of this compound involves the copper-catalyzed reaction of the bromoquinoline with a nucleophile, typically an amine (for C-N bond formation) or an alcohol/phenol (for C-O bond formation). The generally accepted mechanism involves the formation of a Cu(I) species, which can undergo oxidative addition to the aryl halide. The resulting Cu(III)-intermediate then undergoes reductive elimination to form the desired product and regenerate the Cu(I) catalyst. Ligands play a crucial role in stabilizing the copper catalyst and facilitating these steps.
Key Reaction Components and Their Roles
| Component | Role | Common Examples |
| Copper Catalyst | Facilitates the cross-coupling reaction. | CuI, Cu₂O, Cu powder, CuSO₄ |
| Ligand | Stabilizes the copper catalyst, increases its solubility, and promotes milder reaction conditions. | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-Proline, N,N-Dimethylglycine |
| Base | Activates the nucleophile and neutralizes the acid formed during the reaction. | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK |
| Solvent | Provides a medium for the reaction and influences solubility and reaction temperature. | DMF, DMSO, Dioxane, Toluene |
| Atmosphere | Inert atmosphere (N₂ or Ar) is often used to prevent oxidation of the catalyst and reagents. | Nitrogen, Argon |
Data Presentation: Quantitative Analysis of Ullmann Condensation with this compound
The following tables summarize typical reaction conditions and yields for the Ullmann condensation of this compound with various nucleophiles.
Table 1: C-N Bond Formation - Coupling of this compound with Amines
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 85 |
| 2 | 4-Methoxyaniline | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 18 | 92 |
| 3 | Piperidine | CuI (5) | DMEDA (10) | Cs₂CO₃ | Dioxane | 100 | 12 | 78 |
| 4 | Benzylamine | CuI (10) | None | K₃PO₄ | DMSO | 130 | 24 | 65 |
| 5 | Aniline | Cu Powder (20) | None | K₂CO₃ | DMF | 150 (MW) | 0.5 | 90[2] |
Table 2: C-O Bond Formation - Coupling of this compound with Phenols
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | DMEDA (20) | Cs₂CO₃ | Toluene | 110 | 24 | 88[1] |
| 2 | 4-Cresol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 130 | 18 | 91 |
| 3 | 4-Methoxyphenol | Cu₂O (5) | L-Proline (10) | K₃PO₄ | DMSO | 120 | 16 | 94 |
| 4 | Phenol | CuI (20) | None | K₂CO₃ | NMP | 170 (MW) | 0.25 | 85 |
Mandatory Visualizations
References
Synthesis of 2-Aminoquinolines from 2-Bromoquinoline: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoquinolines from 2-bromoquinoline, targeting researchers, scientists, and professionals in the field of drug development. 2-Aminoquinolines are a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and anti-neurodegenerative properties.
Introduction
The quinoline scaffold is a cornerstone in the development of therapeutic agents. Among its derivatives, 2-aminoquinolines have garnered significant attention due to their diverse pharmacological potential. They are key intermediates in the synthesis of pharmaceuticals, acting as potent inhibitors of various protein kinases crucial for cell signaling pathways implicated in diseases such as cancer and Parkinson's disease. This document outlines the primary synthetic routes from this compound to 2-aminoquinolines, focusing on the highly efficient Buchwald-Hartwig amination and the classical Ullmann condensation.
Synthetic Methodologies
The conversion of this compound to 2-aminoquinolines is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to form the crucial C-N bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for its reliability and broad substrate scope.[1] This method allows for the coupling of this compound with a wide variety of primary and secondary amines under relatively mild conditions. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the 2-aminoquinoline product.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[1] While often requiring higher reaction temperatures compared to the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain amine nucleophiles.[1] The reaction typically involves a copper(I) catalyst, a base, and a high-boiling point solvent.
Nucleophilic Aromatic Substitution (SNA r)
Direct displacement of the bromide from the 2-position of the quinoline ring by an amine nucleophile can be achieved through Nucleophilic Aromatic Substitution (SNAr). This pathway is generally feasible when the quinoline ring is sufficiently activated by electron-withdrawing groups, which is not the case for unsubstituted this compound. Therefore, for this specific transformation, metal-catalyzed methods are generally preferred.
Experimental Protocols
The following are representative protocols for the synthesis of 2-aminoquinolines from this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the synthesis of a generic N-aryl/alkyl-2-aminoquinoline.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, and sodium tert-butoxide.
-
In a separate glovebox or under an inert atmosphere, prepare a mixture of Pd₂(dba)₃ and Xantphos.
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines the synthesis of a generic N-substituted-2-aminoquinoline.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried, sealed reaction tube, add this compound, CuI, and L-proline.
-
Add the amine, potassium carbonate, and DMSO.
-
Seal the tube and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of 2-aminoquinolines from this compound based on the described protocols.
| Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 85-95 |
| Ullmann | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 130 | 24-48 | 70-85 |
Applications in Drug Development & Signaling Pathways
2-Aminoquinoline derivatives are of significant interest in drug development due to their ability to inhibit protein kinases involved in cell proliferation and survival.
Inhibition of LRRK2 in Neurodegenerative Diseases
Mutations leading to increased kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a major genetic cause of Parkinson's disease. 2-Aminoquinoline derivatives have been developed as potent and selective inhibitors of LRRK2, aiming to block the downstream signaling cascade that leads to neuronal damage. The pathway involves the phosphorylation of Rab GTPases, such as Rab10, by LRRK2. Inhibition of LRRK2 prevents this phosphorylation, thereby mitigating the pathological effects.
Caption: LRRK2 signaling and inhibition by 2-aminoquinolines.
Inhibition of EGFR/BRAF Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in various cancers. Activation of EGFR triggers a downstream cascade, including the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation and survival. Certain 2-aminoquinoline derivatives have been shown to inhibit key kinases in this pathway, such as EGFR and the mutated BRAFV600E, thereby blocking tumor growth.
Caption: EGFR/BRAF pathway and points of inhibition.
Synthetic Workflow
The general workflow for the synthesis and purification of 2-aminoquinolines from this compound is depicted below.
Caption: General synthetic workflow.
References
Application Notes & Protocols: Leveraging 2-Bromoquinoline in the Development of Novel Anticancer Agents
Introduction The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Strategic modifications to the quinoline ring can significantly modulate its pharmacological effects. The introduction of a bromine atom, particularly at the 2-position, creates a versatile intermediate for the synthesis of a diverse library of derivatives through various cross-coupling reactions. This document provides detailed application notes and protocols for researchers engaged in the development of anticancer agents derived from 2-bromoquinoline, summarizing key biological data, experimental methodologies, and structure-activity relationship (SAR) insights.
Quantitative Analysis of Anticancer Activity
The antiproliferative effects of various bromo-substituted quinoline derivatives have been assessed against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is determined through in vitro assays.[3] The data below summarizes the IC50 values for several bromoquinoline analogs, providing a basis for understanding their structure-activity relationships.
Table 1: In Vitro Cytotoxicity of Bromo-Substituted Quinoline Derivatives
| Compound ID | Structure / Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 15.4 | [4] |
| HeLa (Cervical Cancer) | 26.4 | [4] | ||
| HT29 (Colon Adenocarcinoma) | 15.0 | [4] | ||
| 2 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat Glioma) | 26.2 | [4] |
| HeLa (Cervical Cancer) | 50.0 | [4] | ||
| HT29 (Colon Adenocarcinoma) | 24.1 | [4] | ||
| 3 | 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | [4] |
| HeLa (Cervical Cancer) | 24.1 | [4] | ||
| HT29 (Colon Adenocarcinoma) | 26.2 | [4] | ||
| 4 | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 6.7 µg/mL | [5] |
| HeLa (Cervical Cancer) | 10.3 µg/mL | [5] | ||
| HT29 (Colon Adenocarcinoma) | 8.5 µg/mL | [5] | ||
| 5 | 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioma) | 25.6 µg/mL | [5] |
| 6 | Quinoline-Platinum Complex [PtCl(8-O-quinoline)(dmso)] | MG-63 (Osteosarcoma) | 4.0 | [6] |
| 7 | Cisplatin (Reference Drug) | MG-63 (Osteosarcoma) | 39.0 |[6] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Quinoline Derivatives
The synthesis of 2-substituted quinoline derivatives often begins with precursor molecules like anilines or nitrobenzenes.[7] Using this compound as a starting material, various functional groups can be introduced at the C-2 position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the creation of a diverse compound library.
Workflow for Synthesis and Evaluation of Quinoline Analogs
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][8]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[1]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the resulting dose-response curve.[1]
Protocol 3: Apoptosis Induction Analysis (DNA Laddering)
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. DNA laddering is a hallmark of apoptosis, where endonucleases cleave DNA into fragments.
Methodology:
-
Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer.
-
DNA Extraction: Extract the genomic DNA using a phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Visualization: Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.[4]
Protocol 4: In Vivo Antitumor Efficacy (Xenograft Model)
Animal xenograft models are crucial for evaluating the in vivo efficacy of potential anticancer compounds.[8]
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1x10^6 to 1x10^7 cells) into the flank of immunodeficient mice (e.g., nude mice).[8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., 50 mg/kg) and a vehicle control, typically via intraperitoneal injection or oral gavage, for a specified duration.[8]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, histopathology).[9]
Mechanism of Action & Signaling Pathways
Bromoquinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes like topoisomerase and the induction of apoptosis.[4][5] Several studies suggest that these compounds can trigger p53-dependent apoptotic pathways.[10]
p53-Mediated Apoptotic Pathway
Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinoline analogs is highly dependent on the nature and position of substituents on the quinoline ring.
-
Role of Bromo and Cyano Groups: The introduction of bromo and cyano substituents, which are electron-withdrawing groups, is a viable strategy for enhancing anticancer properties. 5,7-Dibromo-8-hydroxyquinoline is notably more potent than its mono-bromo counterpart.[3]
-
Effect of Multiple Substitutions: The presence of multiple electron-withdrawing groups can have a synergistic effect. For instance, 5,7-dicyano-8-hydroxyquinoline was found to be the most potent compound in one series.[3]
-
Impact of Hydroxyl and Methoxy Groups: The presence of a hydroxyl or methoxy group at the C-8 position has been shown to contribute to potent anticancer effects.[3][4]
-
Position of Substituents: Bromine atoms at the C-5 and C-7 positions appear crucial for significant inhibitory activity, whereas substitutions at C-3, C-6, and C-8 in some scaffolds showed no activity.[4]
-
Synergy with Nitro Groups: The addition of a nitro group, as seen in 6,8-dibromo-5-nitroquinoline, can further amplify antiproliferative effects compared to its precursor.[4]
Logical Flow of Structure-Activity Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Bromoquinoline in Dye and Pigment Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoquinoline is a versatile heterocyclic building block with significant applications in the synthesis of a wide array of functional dyes and pigments. Its utility stems from the reactive bromo substituent at the 2-position of the quinoline ring, which readily participates in various cross-coupling reactions. This reactivity allows for the introduction of diverse chromophoric and auxochromic groups, enabling the rational design and synthesis of colorants with tailored photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the production of styryl dyes, azo dyes, and as a precursor for methine dyes.
I. Synthesis of Styryl Dyes via Sonogashira Coupling
Styryl dyes based on the quinoline scaffold are known for their fluorescent properties and are of interest for applications in cellular imaging and as photosensitizers. The Sonogashira coupling of this compound with terminal alkynes, followed by further functionalization, is an effective route to these dyes.[1][2]
Data Presentation: Photophysical Properties of Styrylquinoline Dyes
The following table summarizes the photophysical properties of representative styrylquinoline dyes synthesized from this compound derivatives. The data highlights the influence of solvent polarity on the absorption and emission maxima.
| Compound ID | Solvent | Absorption Max (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) |
| Dye 1 | DMSO | 345 | 44,000 | 407-411 |
| Toluene | 338 | 28,000 | 382-386 | |
| DCM | 340 | 31,000 | 390-394 | |
| Dye 2 | DMSO | 350 | 38,000 | 367 |
| Toluene | 342 | 25,000 | 358 | |
| DCM | 345 | 29,000 | 362 |
Data adapted from studies on styrylquinoline derivatives.[2]
Experimental Protocol: Synthesis of a Styrylquinoline Dye
This protocol details the synthesis of a styrylquinoline dye via a Sonogashira cross-coupling reaction.
Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired terminal alkyne (e.g., phenylacetylene, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (3.0 eq) and THF as the solvent.
-
Stir the reaction mixture at 60 °C for 12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-alkynylquinoline intermediate.
Step 2: Elaboration to the Styryl Dye
The 2-alkynylquinoline intermediate can be further functionalized. For instance, a subsequent reaction with an appropriate aldehyde in the presence of a base can yield the final styryl dye. A specific example involves the reaction with a substituted benzaldehyde to extend the conjugation.[1][2]
-
Dissolve the 2-alkynylquinoline intermediate (1.0 eq) and a substituted aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.1 eq) in acetic anhydride.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure styrylquinoline dye.
Workflow Diagram: Synthesis of Styryl Dyes
Caption: Workflow for the synthesis of styrylquinoline dyes.
II. Synthesis of Azo Dyes from 2-Aminoquinoline Precursor
Azo dyes are a major class of synthetic colorants. While this compound is not directly used in the azo coupling reaction, it can be readily converted to 2-aminoquinoline, which serves as the diazo component for azo dye synthesis.
Data Presentation: Spectroscopic Properties of Quinoline-based Azo Dyes
The following table presents the absorption maxima of representative azo dyes incorporating a quinoline moiety.
| Dye Structure | Solvent | Absorption Max (λ_abs, nm) |
| 5-(3-pyridylazo)-8-hydroxyquinoline | DMSO | 520 |
| 5-(phenylazo)-8-hydroxyquinoline | Ethanol | 480 |
| 5-((4-nitrophenyl)azo)-8-hydroxyquinoline | DMF | 550 |
Data adapted from studies on quinoline-based azo dyes.[3]
Experimental Protocol: Synthesis of a Quinoline-based Azo Dye
Step 1: Synthesis of 2-Aminoquinoline from this compound (Buchwald-Hartwig Amination)
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand like XPhos (0.02 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add a source of ammonia, such as benzophenone imine followed by hydrolysis, or use an ammonia equivalent.
-
Add dry toluene as the solvent.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2-aminoquinoline.
Step 2: Diazotization of 2-Aminoquinoline
-
Dissolve 2-aminoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite (1.0 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
Step 3: Azo Coupling
-
Prepare a solution of the coupling component (e.g., phenol, naphthol, or another electron-rich aromatic compound, 1.0 eq) in an aqueous sodium hydroxide solution at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 1-2 hours. The azo dye will precipitate out of the solution.
-
Collect the solid dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
Workflow Diagram: Synthesis of Azo Dyes
Caption: Workflow for the synthesis of quinoline-based azo dyes.
III. Precursor for Methine Dyes
Methine dyes containing a quinoline nucleus are important for various applications, including as photosensitizers. This compound can be converted to 2-methylquinoline, which upon quaternization, yields a 2-methylquinolinium salt. This salt is a key precursor for the synthesis of monomethine and polymethine cyanine dyes.
Experimental Protocol: Precursor Synthesis for Methine Dyes
Step 1: Synthesis of 2-Methylquinoline from this compound (Kumada Coupling - Illustrative)
-
To a solution of this compound (1.0 eq) in dry THF, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Slowly add a Grignard reagent such as methylmagnesium bromide (1.2 eq in THF) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-methylquinoline.
Step 2: Synthesis of 1-Ethyl-2-methylquinolinium Iodide
-
In a round-bottom flask, dissolve 2-methylquinoline (1.0 eq) in excess iodoethane (used as both reactant and solvent).
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature. The product, 1-ethyl-2-methylquinolinium iodide, will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
The resulting 2-methylquinolinium salt can then be used in condensation reactions with other heterocyclic salts or appropriate reagents to form methine dyes.
Workflow Diagram: Precursor Synthesis for Methine Dyes
Caption: Synthesis of a methine dye precursor from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of dye and pigment classes. Through well-established organometallic cross-coupling reactions and subsequent functionalization, a diverse range of styryl, azo, and methine dyes with tunable photophysical properties can be accessed. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel colorants based on the quinoline scaffold for applications in materials science, imaging, and drug development.
References
Application Notes: 2-Bromoquinoline in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of fluorescent probes derived from 2-bromoquinoline. Quinoline-based fluorophores are a significant class of compounds in bio-imaging and sensing due to their favorable photophysical properties and sensitivity to the cellular microenvironment.[1][2][3] this compound serves as a versatile precursor, enabling the synthesis of a diverse range of probes through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[4][5][6] These reactions allow for the strategic introduction of various functionalities to tune the probe's photophysical properties and specificity for different analytes.
This document will focus on two primary applications of this compound-derived fluorescent probes: the detection of metal ions, specifically Fe³⁺, and the sensing of micro-viscosity. Detailed experimental protocols for the synthesis of representative probes and their use in fluorescence spectroscopy and cellular imaging are provided.
Fluorescent Probe for Fe³⁺ Detection
A novel quinoline-based fluorescent probe for the detection of Fe³⁺ can be synthesized from this compound. The sensing mechanism is based on the chelation of Fe³⁺ by the quinoline nitrogen and a strategically positioned chelating group, which modulates the probe's fluorescence through a process like intramolecular charge transfer (ICT) or chelation-enhanced fluorescence (CHEF).
Synthesis of a Quinoline-Based Fe³⁺ Probe
A representative Fe³⁺ probe can be synthesized via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid derivative. For instance, coupling with (2-hydroxyphenyl)boronic acid would introduce a chelating hydroxyl group ortho to the quinoline nitrogen.
Experimental Protocol: Synthesis of 2-(2-hydroxyphenyl)quinoline
-
Materials:
-
This compound
-
(2-Hydroxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), (2-hydroxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Add a 4:1 mixture of toluene and ethanol to the flask.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(2-hydroxyphenyl)quinoline.
-
DOT Diagram: Synthesis of 2-(2-hydroxyphenyl)quinoline via Suzuki Coupling
Application Protocol: Fe³⁺ Detection
-
Materials:
-
Stock solution of the quinoline-based Fe³⁺ probe (1 mM in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, etc.) in water
-
Fluorometer
-
-
Procedure:
-
Prepare a working solution of the probe by diluting the stock solution in HEPES buffer to a final concentration of 10 µM.
-
To a cuvette containing the probe solution, add increasing concentrations of Fe³⁺.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum (e.g., excitation at 350 nm, emission from 400-600 nm).
-
For selectivity studies, repeat the experiment with other metal ions at a fixed concentration.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the limit of detection (LOD).
-
| Probe Characteristic | Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~450 nm (turn-off) |
| Limit of Detection (LOD) for Fe³⁺ | Low micromolar range |
| Response Time | < 1 minute |
| pH Range | 6.0 - 8.0 |
Fluorescent Probe for Viscosity Sensing
Fluorescent probes with viscosity-dependent emission are valuable tools for studying cellular dynamics.[7][8] A viscosity-sensitive probe can be synthesized from this compound using a Sonogashira cross-coupling reaction to introduce a rotor unit, such as a triphenylamine moiety. The fluorescence of such probes is often quenched in low-viscosity environments due to intramolecular rotation, but enhanced in viscous media where this rotation is restricted.
Synthesis of a Quinoline-Based Viscosity Probe
Experimental Protocol: Synthesis of 2-((4-(diphenylamino)phenyl)ethynyl)quinoline
-
Materials:
-
This compound
-
4-Ethynyl-N,N-diphenylaniline
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-ethynyl-N,N-diphenylaniline (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine to the flask.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired viscosity probe.
-
DOT Diagram: Synthesis of a Viscosity Probe via Sonogashira Coupling
Application Protocol: Viscosity Sensing and Cellular Imaging
-
In Vitro Viscosity Titration:
-
Prepare a series of methanol-glycerol mixtures with varying glycerol content (0-99%) to create solutions of different viscosities.
-
Add the viscosity probe to each mixture to a final concentration of 10 µM.
-
Measure the fluorescence emission spectrum of each solution (e.g., excitation at 380 nm, emission from 400-600 nm).
-
Plot the fluorescence intensity versus the viscosity of the solutions.
-
| Photophysical Property | Value |
| Excitation Wavelength (λex) | ~380 nm |
| Emission Wavelength (λem) | ~480 nm |
| Quantum Yield (in glycerol) | > 0.5 |
| Stokes Shift | ~100 nm |
| Fluorescence Enhancement (Methanol to Glycerol) | > 50-fold |
-
Cellular Imaging Protocol:
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture to 60-70% confluency.[9]
-
Probe Loading: Prepare a working solution of the viscosity probe (1-5 µM) in serum-free cell culture medium.[9]
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the probe-containing medium for 30 minutes at 37 °C.[9]
-
Imaging: Wash the cells twice with PBS to remove excess probe.[9]
-
Add fresh medium or PBS to the cells and image using a fluorescence microscope with appropriate filter sets.
-
To induce changes in intracellular viscosity, cells can be treated with agents like nystatin or monensin before or during imaging.
-
DOT Diagram: Experimental Workflow for Cellular Viscosity Imaging
Conclusion
This compound is a valuable and versatile starting material for the synthesis of functional fluorescent probes. Through well-established synthetic methodologies like Suzuki and Sonogashira cross-coupling reactions, a wide array of probes can be developed for sensing various biological analytes and parameters. The protocols provided herein offer a foundation for researchers to synthesize and apply these powerful tools in their own investigations, contributing to advancements in chemical biology and drug discovery.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed C-H Activation of Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-H activation of bromoquinolines. The methodologies outlined herein leverage a directing group strategy to achieve high regioselectivity, enabling the synthesis of diverse functionalized bromoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The quinoline moiety is a prevalent structural motif in a wide range of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize the quinoline core is therefore of significant interest. Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.
This application note focuses on the C-H activation of bromoquinolines, which presents a unique synthetic challenge and opportunity. The presence of a bromine atom allows for subsequent traditional cross-coupling reactions, while C-H activation at another position on the quinoline ring enables the introduction of additional diversity. The use of a directing group, such as an 8-amido group, is crucial for controlling the regioselectivity of the C-H activation step, typically directing the functionalization to the C5 position.
Key Applications
-
Drug Discovery: Rapidly generate libraries of substituted bromoquinolines for structure-activity relationship (SAR) studies. The bromo-substituent can be retained for further diversification or can be a key pharmacophoric element.
-
Materials Science: Synthesize novel quinoline-based ligands and organic electronic materials with tailored photophysical properties.
-
Agrochemical Development: Explore new chemical space for the development of next-generation pesticides and herbicides.
Data Presentation
The following tables summarize the quantitative data for the palladium-catalyzed C-H arylation of N-(6-bromoquinolin-8-yl)pivalamide with various aryl halides.
Table 1: Palladium-Catalyzed C-H Arylation of N-(6-bromoquinolin-8-yl)pivalamide with Aryl Iodides
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | N-(6-bromo-5-(p-tolyl)quinolin-8-yl)pivalamide | 85 |
| 2 | 1-Iodo-4-methoxybenzene | N-(6-bromo-5-(4-methoxyphenyl)quinolin-8-yl)pivalamide | 82 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | N-(6-bromo-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pivalamide | 78 |
| 4 | 1-Iodo-3-nitrobenzene | N-(6-bromo-5-(3-nitrophenyl)quinolin-8-yl)pivalamide | 75 |
| 5 | 2-Iodothiophene | N-(6-bromo-5-(thiophen-2-yl)quinolin-8-yl)pivalamide | 80 |
Table 2: Palladium-Catalyzed C-H Arylation of N-(6-bromoquinolin-8-yl)pivalamide with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(6-bromo-5-(p-tolyl)quinolin-8-yl)pivalamide | 75 |
| 2 | 1-Bromo-4-methoxybenzene | N-(6-bromo-5-(4-methoxyphenyl)quinolin-8-yl)pivalamide | 72 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | N-(6-bromo-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pivalamide | 68 |
| 4 | 1-Bromo-3-nitrobenzene | N-(6-bromo-5-(3-nitrophenyl)quinolin-8-yl)pivalamide | 65 |
| 5 | 2-Bromothiophene | N-(6-bromo-5-(thiophen-2-yl)quinolin-8-yl)pivalamide | 70 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed C5-Arylation of N-(6-bromoquinolin-8-yl)pivalamide
Materials:
-
N-(6-bromoquinolin-8-yl)pivalamide
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-(6-bromoquinolin-8-yl)pivalamide (1.0 equiv.), the corresponding aryl halide (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMAc (0.2 M concentration with respect to the limiting reagent).
-
Seal the Schlenk tube and place it in a preheated heating block at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C5-arylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Catalytic Cycle of Palladium-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation.
Experimental Workflow
Caption: General experimental workflow for C-H arylation of bromoquinolines.
Mechanistic Considerations
The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The 8-amido directing group coordinates to the palladium(II) catalyst, facilitating the regioselective cleavage of the C5-H bond to form a six-membered palladacycle intermediate. Subsequent oxidative addition of the aryl halide to the palladium(II) center generates a palladium(IV) intermediate. Finally, reductive elimination from the palladium(IV) species furnishes the C-C coupled product and regenerates the active palladium(II) catalyst to complete the catalytic cycle. The base plays a crucial role in the C-H activation step.
Protocol for Silica Gel Flash Chromatography of Bromoquinolines: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of bromoquinolines using silica gel flash chromatography. Bromoquinolines are an important class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. Their purification can be challenging due to the basicity of the quinoline nitrogen, which can lead to peak tailing and poor separation on standard silica gel. This guide outlines systematic procedures for method development, execution, and troubleshooting to achieve high purity of bromoquinoline isomers.
Introduction to Bromoquinoline Chromatography
Silica gel flash chromatography is a standard and effective method for the purification of bromoquinolines from reaction mixtures. The primary principle involves the differential partitioning of the analyte between a polar stationary phase (silica gel) and a less polar mobile phase. The polarity of the bromoquinoline isomer, influenced by the position of the bromine atom, dictates its retention on the silica gel.
A key challenge in the chromatography of quinolines is the interaction between the basic nitrogen atom and the acidic silanol groups on the surface of the silica gel. This can result in significant peak tailing, leading to poor resolution and contamination of fractions. This protocol addresses this issue through the use of a basic modifier in the mobile phase.
Data Presentation: Solvent Systems and Rf Values
Effective separation by flash chromatography is predicated on the selection of an appropriate solvent system, which is typically developed using Thin Layer Chromatography (TLC). The retention factor (Rf), a measure of the compound's migration distance relative to the solvent front, is a critical parameter. For optimal separation in flash chromatography, the target compound should have an Rf value between 0.2 and 0.5 on a TLC plate.[1]
The following table summarizes recommended starting solvent systems for the TLC analysis of various bromoquinolines. These values should be used as a guideline, and optimization is often necessary based on the specific substitution pattern and the impurities present in the crude material.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Notes |
| Bromoquinoline (general) | 9:1 to 7:3 | 0.2 - 0.4 | A good starting point for unsubstituted bromoquinolines. |
| 6,8-Dibromoquinolin-3-amine | 6:4 | ~0.3 | The presence of the amine group increases polarity. |
| Substituted Quinolines | 5:1 | Not specified | Used for purification of various substituted quinolines. |
| Polar Bromoquinolines | 1:1 or with MeOH/DCM | 0.2 - 0.5 | For bromoquinolines with additional polar functional groups. |
| Non-polar Bromoquinolines | 95:5 | 0.2 - 0.5 | For bromoquinolines with non-polar substituents. |
Note: The addition of 0.1-1% triethylamine to the mobile phase is highly recommended to minimize peak tailing.
Experimental Protocols
This section provides detailed step-by-step procedures for the purification of bromoquinolines by silica gel flash chromatography.
Materials
-
Crude bromoquinoline sample
-
Silica gel for flash chromatography (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (NEt₃)
-
Dichloromethane (for dry loading)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column for flash chromatography
-
Sand (sea sand, washed and dried)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC developing chamber
-
UV lamp (254 nm)
Method Development using Thin Layer Chromatography (TLC)
-
Prepare the Eluent: Start by preparing a mixture of hexane and ethyl acetate, for example, in a 9:1 ratio. Add 0.1-1% triethylamine to this mixture.
-
Spot the TLC Plate: Dissolve a small amount of the crude bromoquinoline mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize the Eluent: Adjust the ratio of hexane to ethyl acetate to achieve an Rf value between 0.2 and 0.5 for the desired bromoquinoline. If the Rf is too high, decrease the polarity of the eluent (increase the proportion of hexane). If the Rf is too low, increase the polarity (increase the proportion of ethyl acetate).
Flash Chromatography Protocol
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude bromoquinoline in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: For samples that are not very soluble in the eluent, dissolve the crude material in a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes or flasks.
-
Isocratic Elution: Use the optimized solvent system from the TLC analysis throughout the entire separation.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be effective for separating compounds with significantly different polarities.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it in the appropriate eluent.
-
Combine the fractions that contain the pure bromoquinoline.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified bromoquinoline.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in the purification of bromoquinolines by silica gel flash chromatography.
Caption: Experimental workflow for bromoquinoline purification.
Caption: Logic diagram for method development.
References
Application Notes and Protocols for the Purification of 2-Bromoquinoline by Recrystallization
Authored for researchers, scientists, and drug development professionals, this document provides detailed methods for the purification of 2-bromoquinoline via recrystallization. The protocols outlined below are based on established techniques for the purification of substituted quinolines and related heterocyclic compounds.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The purity of this reagent is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a robust and scalable technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This document presents two effective methods for the recrystallization of this compound.
Physical Properties of this compound
A summary of the key physical properties of this compound is provided in the table below. The melting point is a crucial indicator of purity, with a sharp melting range close to the literature value suggesting a high degree of purity.
| Property | Value |
| Molecular Formula | C₉H₆BrN |
| Molecular Weight | 208.05 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 44-51 °C |
| Solubility | Soluble in methanol |
Data Summary of Recrystallization Methods
The following table summarizes representative quantitative data for the two recrystallization protocols described in this document. Please note that the initial purity, final purity, and recovery yield are typical values and may vary depending on the nature and quantity of impurities in the starting material.
| Protocol | Solvent System | Initial Purity (Typical) | Final Purity (Typical) | Recovery Yield (Typical) | Melting Point of Purified Product |
| 1 | Ethanol/Water | ~95% | >99% | 85-95% | 49-51 °C |
| 2 | Ethyl Acetate/Hexane | ~95% | >99% | 80-90% | 49-51 °C |
Protocol 1: Recrystallization using Ethanol/Water
This protocol utilizes a binary solvent system of ethanol and water. This compound exhibits good solubility in hot ethanol and is sparingly soluble in water. The addition of water to an ethanolic solution of this compound reduces its solubility, inducing crystallization upon cooling.
Experimental Protocol
-
Dissolution: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.0 g of crude this compound. Add 15 mL of 95% ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If any insoluble impurities remain, proceed to the hot filtration step.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a separate 100 mL Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them on the hot plate. Quickly filter the hot solution into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Inducing Crystallization: To the hot, clear ethanolic solution, add deionized water dropwise while stirring until the solution becomes faintly turbid. This indicates the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture (approximately 5-10 mL) to remove any residual soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point (e.g., 30-35 °C).
-
Characterization: Determine the melting point of the purified this compound and calculate the percent recovery.
Workflow Diagram
Caption: Workflow for the purification of this compound using ethanol/water recrystallization.
Protocol 2: Recrystallization using Ethyl Acetate/Hexane
This protocol employs a solvent pair of ethyl acetate and hexane. This compound is soluble in hot ethyl acetate, while it is poorly soluble in hexane. The addition of hexane as an anti-solvent to the ethyl acetate solution reduces the solubility of this compound, leading to its crystallization.
Experimental Protocol
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in a minimal amount of hot ethyl acetate (start with approximately 10 mL) by heating on a hot plate with stirring. Add more ethyl acetate in small portions only if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1, using ethyl acetate as the solvent.
-
Inducing Crystallization: While the ethyl acetate solution is still hot, add hexane dropwise with continuous stirring until a persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool gradually to room temperature. Subsequently, place the flask in an ice-water bath for 30 minutes to complete the crystallization process.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane (approximately 5-10 mL).
-
Drying: Dry the crystals thoroughly on the filter paper by drawing air through them. For final drying, use a vacuum oven at a temperature below the melting point.
-
Characterization: Measure the melting point of the dried crystals and calculate the percent recovery.
Workflow Diagram
Troubleshooting & Optimization
Troubleshooting low yields in 2-Bromoquinoline nucleophilic substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions regarding low yields in nucleophilic substitution reactions of 2-bromoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in nucleophilic substitution reactions with this compound?
Low yields can arise from several factors, including the inherent reactivity of the this compound substrate, suboptimal reaction conditions (e.g., temperature, solvent), inactive or poisoned catalysts in catalyzed reactions, an inappropriate choice of base, or the prevalence of side reactions.[1] The position of the bromine atom on the quinoline ring significantly influences its reactivity.[1]
Q2: What are the common nucleophilic substitution methods for this compound, and how do they differ?
There are three main methods for this transformation:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of the bromide by a nucleophile. It is most effective when the quinoline ring is "activated" by electron-withdrawing groups, which make the carbon atom attached to the bromine more electrophilic.[1] This reaction does not require a metal catalyst.
-
Buchwald-Hartwig Amination: This is a versatile palladium-catalyzed cross-coupling reaction specifically for forming carbon-nitrogen (C-N) bonds.[1] It is often successful where SNAr reactions fail, particularly with less reactive 2-bromoquinolines or challenging amine nucleophiles.[1]
-
Ullmann Condensation: This is a copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands to enable the reaction to proceed at lower temperatures.[1][2]
Q3: How do I select the appropriate catalyst and ligand for a Buchwald-Hartwig amination?
The choice of catalyst and ligand is critical and depends on the specific this compound and amine being used. Palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used with a phosphine ligand.[1] Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective because they promote the key steps in the catalytic cycle and can help suppress side reactions.[1]
Q4: What is the ideal solvent for my reaction?
The choice of solvent can significantly impact the reaction rate. For SNAr and Ullmann-type reactions, polar aprotic solvents like DMSO, DMF, and NMP are generally preferred.[3] These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[3] For Buchwald-Hartwig amination, anhydrous and degassed solvents like toluene or dioxane are typically used.[1]
Q5: My starting material is consumed, but the yield of my desired product is low. What are the likely side reactions?
Several side reactions can compete with the desired nucleophilic substitution, leading to low yields:
-
Hydrodehalogenation: The bromoquinoline reacts to replace the bromine atom with a hydrogen atom. This can be caused by reducing impurities or certain catalyst/ligand combinations.[1]
-
Homocoupling: Two molecules of the this compound couple to form a biquinoline species, which can be a significant issue in copper-catalyzed Ullmann-type reactions.[1]
-
Multiple Substitutions: If the nucleophile is a primary or secondary amine, the product can be more nucleophilic than the starting amine and react further with another molecule of this compound.[1]
-
Elimination (E2): This is more common with alkyl halides but can occur with certain substrates and strong, bulky bases, leading to the formation of an unsaturated product.[4]
Q6: How can I minimize the formation of multiple substitution products when using an amine nucleophile?
To reduce the likelihood of the product reacting further, a large excess of the initial amine nucleophile is often employed. This increases the probability that a molecule of this compound will react with the intended starting amine rather than the product.[1]
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Ligand | Use fresh catalyst and ligand. Ensure an inert atmosphere is maintained for oxygen- and moisture-sensitive catalysts like those used in Buchwald-Hartwig reactions.[1] Degas solvents before use. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature.[3] Some nucleophilic aromatic substitutions require elevated temperatures to overcome the activation energy barrier.[3] Monitor the reaction by TLC or LC-MS to find the optimal temperature and avoid decomposition. |
| Inappropriate Base | The choice of base is crucial. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu are often used.[1] For Ullmann reactions, milder bases like K₂CO₃ or K₃PO₄ are common.[1][2] Consider using a stronger or anhydrous base if your reaction is sluggish. |
| Poor Nucleophile | If using a neutral nucleophile like an amine or alcohol, adding a base can generate the more reactive conjugate base (amide or alkoxide).[3] For inherently weak nucleophiles, consider switching to a catalyzed method like Buchwald-Hartwig or Ullmann. |
| Unactivated Ring for SNAr | If the this compound ring is not sufficiently electron-deficient, direct SNAr may not be feasible. Switch to a metal-catalyzed method such as Buchwald-Hartwig or Ullmann condensation.[1] |
Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation | Reducing impurities in the reaction mixture. | Use purified reagents and solvents. Optimize the ligand in palladium-catalyzed reactions. |
| Homocoupling (Biquinoline formation) | Common in copper-catalyzed reactions. | Adjust the catalyst-to-ligand ratio and reaction temperature.[1] |
| Multiple Substitutions | The product is more nucleophilic than the starting amine. | Use a large excess of the starting amine nucleophile.[1] |
| Decomposition | Reaction temperature is too high or the base is too strong. | Run the reaction at a lower temperature. Consider using a milder base (e.g., K₂CO₃ instead of NaH).[3] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube or reaction vial, add the this compound (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-5 mol%).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Reagent Addition: Under the inert atmosphere, add the amine (1.1-1.5 equiv), the base (e.g., NaOtBu, 1.5-2.0 equiv), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[1]
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[1][2]
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
General Protocol for Copper-Catalyzed Ullmann Condensation
-
Setup: To an oven-dried reaction tube, add the this compound (1.0 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), and a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%).[1]
-
Reagent Addition: Add the amine or other nucleophile (1.5-2.0 equiv), a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv), and a high-boiling polar aprotic solvent (e.g., DMF or DMSO).[1]
-
Reaction: Seal the tube and heat the mixture to a high temperature (typically 100-160 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.[1]
-
Workup: After cooling, dilute the reaction mixture with water and ethyl acetate. Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][4]
-
Purification: Purify the crude product by column chromatography on silica gel.[2][4]
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Desired vs. competing reaction pathways.
References
Quinoline Synthesis Technical Support Center: Troubleshooting Di-bromination
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in quinoline synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-bromination, ensuring the selective synthesis of mono-brominated quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of di-bromination during quinoline synthesis?
A1: Di-bromination is a common side reaction in the electrophilic aromatic substitution of quinolines. The primary factors leading to the formation of di-brominated products include:
-
Excess Brominating Agent : Using a stoichiometric excess of the brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), significantly increases the probability of a second bromination event on the mono-brominated product.[1][2]
-
Reaction Temperature : Higher reaction temperatures can provide the necessary activation energy for the less favorable second bromination to occur.[1][3]
-
Prolonged Reaction Times : Extending the reaction time after the initial mono-bromination is complete can lead to the formation of di-substituted products.[1]
-
Activating Substituents : The presence of electron-donating groups (e.g., -OH, -NH₂, -OCH₃) on the quinoline ring increases its nucleophilicity, making it more susceptible to multiple brominations.[1][2][3]
-
Choice of Solvent : The solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates, thereby affecting the selectivity of the bromination.[1]
Q2: How can I achieve selective mono-bromination of a highly activated quinoline derivative?
A2: Achieving selective mono-bromination of activated quinolines requires precise control over the reaction conditions. Key strategies include:
-
Stoichiometric Control : Use a precise stoichiometric amount (or even a slight deficit) of the brominating agent relative to the quinoline substrate to limit its availability for a second reaction.[2][3]
-
Lower Reaction Temperature : Conducting the reaction at a lower temperature (e.g., 0 °C) can decrease the rate of the second bromination, thus favoring the mono-brominated product.[1]
-
Choice of Brominating Agent : Employing a milder brominating agent like N-bromosuccinimide (NBS) instead of the more reactive molecular bromine can improve selectivity.[1][3]
-
Slow Addition of Reagent : Adding the brominating agent dropwise or in portions over a period can help maintain a low concentration of the electrophile in the reaction mixture, reducing the likelihood of di-bromination.
Troubleshooting Guides
Problem: Formation of 3,6-dibromoquinoline when targeting 3-bromoquinoline.
-
Solution 1: Reduce Equivalents of Brominating Agent : Carefully control the stoichiometry. It is recommended to use no more than 1.0 to 1.1 equivalents of the brominating agent.[1]
-
Solution 2: Lower the Reaction Temperature : Perform the reaction at a lower temperature, for instance, at 0 °C, to slow down the rate of the second bromination.[1]
-
Solution 3: Change the Brominating Agent : Switch from molecular bromine to a less reactive source like N-bromosuccinimide (NBS).[1]
Problem: A mixture of 5-bromo and 7-bromo isomers is obtained during the bromination of 8-hydroxyquinoline.
-
Solution: Optimize Solvent and Temperature : The bromination of 8-hydroxyquinoline is highly sensitive to the reaction conditions. For example, bromination in dilute H₂SO₄ at 15 °C has been reported to favor the formation of the 5,7-dibromo derivative, whereas lower temperatures can yield mono-bromo products.[1]
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the selectivity of quinoline bromination.
Table 1: Effect of Brominating Agent Equivalents on the Bromination of 8-Hydroxyquinoline
| Entry | Equivalents of Br₂ | Solvent | Product(s) | Yield (%) | Conversion (%) |
| 1 | < 2.1 | CH₃CN/CH₂Cl₂ | 5,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline | Mixture | - |
| 2 | 2.1 | CH₃CN/CH₂Cl₂ | 5,7-dibromo-8-hydroxyquinoline | 90 | 100 |
| 3 | 1.5 | CH₃CN/CH₂Cl₂ | 7-bromo-8-hydroxyquinoline | 58 | - |
Data adapted from a study on the reinvestigation of bromination of 8-substituted quinolines.[4]
Table 2: Selective Mono-bromination of 8-Methoxyquinoline
| Substrate | Brominating Agent (Equivalents) | Solvent | Product | Yield (%) |
| 8-methoxyquinoline | Br₂ (1.1) | CHCl₃ | 5-bromo-8-methoxyquinoline | 92 |
Data from a study on the synthesis of novel phthalonitriles.[5][6]
Experimental Protocols
Protocol 1: Selective Mono-bromination of 8-Methoxyquinoline
-
Dissolve 8-methoxyquinoline (2.4 mmol) in distilled chloroform (15 mL).
-
In a separate dropping funnel, prepare a solution of molecular bromine (2.7 mmol, 1.1 eq) in chloroform.
-
Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over a period of 10 minutes.[5][6]
-
Stir the reaction mixture at ambient temperature for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).[5][6]
-
Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any remaining bromine.[5][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).[5]
-
Evaporate the solvent from the collected fractions to obtain the pure 5-bromo-8-methoxyquinoline.[5]
Protocol 2: Bromination of 8-Hydroxyquinoline
-
Dissolve 8-hydroxyquinoline (6.9 mmol) in acetonitrile (20 mL).
-
Prepare a solution of bromine (13.8 mmol, 1.5 eq) in acetonitrile (10 mL).
-
Add the bromine solution to the 8-hydroxyquinoline solution over 10 minutes.
-
Stir the mixture in a refrigerator (0 °C) for 1 day.[6] Note that during the reaction, quinoline salt may form due to the generation of HBr.[6]
-
After the complete consumption of bromine, dissolve the resulting yellow solid in acetonitrile (15 mL).
-
Wash the organic layer with a 5% NaHCO₃ solution (4 x 25 mL) and dry over Na₂SO₄.[6]
Visualizations
Caption: General pathway for the electrophilic bromination of quinoline.
Caption: Troubleshooting logic for preventing di-bromination.
References
Technical Support Center: Improving the Separation of Bromoquinoline Constitutional Isomers
Welcome to the technical support center for the separation of bromoquinoline constitutional isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification and analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of bromoquinoline constitutional isomers so challenging?
A1: The primary challenge lies in their very similar chemical structures and physicochemical properties. Constitutional isomers of bromoquinoline have the same molecular weight and elemental composition. The only difference is the position of the bromine atom on the quinoline ring system, which leads to subtle differences in polarity, pKa, and boiling points, making them difficult to resolve using conventional separation techniques.[1]
Q2: What are the most common analytical techniques for separating bromoquinoline isomers?
A2: The most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Reverse-phase HPLC (RP-HPLC) is particularly common.[1] For preparative scale, crystallization and column chromatography are also frequently employed.[3][4]
Q3: How does the position of the bromine atom affect separability?
A3: The position of the bromine atom influences the molecule's dipole moment, steric hindrance, and potential for intermolecular interactions (like π-π stacking). These differences, though slight, are exploited in chromatographic separations. For instance, isomers with more exposed polar regions may interact more strongly with polar stationary phases, while differences in shape can be exploited by certain specialized HPLC columns.
Q4: When should I choose HPLC over GC for separating bromoquinoline isomers?
A4: The choice depends on the volatility and thermal stability of your isomers. GC is an excellent choice for volatile and thermally stable bromoquinolines, offering high resolution.[5] HPLC is more versatile and suitable for less volatile or thermally labile compounds. It also offers a wider range of stationary and mobile phases, allowing for more tunability in the separation.
Q5: Can I use Thin-Layer Chromatography (TLC) to develop a separation method?
A5: Yes, TLC is an invaluable tool for quickly screening different solvent systems for column chromatography and for developing HPLC methods. However, be aware that the silica on a TLC plate can sometimes cause degradation of sensitive compounds, so it's wise to check for compound stability.[6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor resolution or co-elution of bromoquinoline isomer peaks in RP-HPLC.
This is the most common issue. The following steps can be taken to improve resolution:
-
Mobile Phase pH Adjustment: The separation of basic compounds like quinolines is highly dependent on the pH of the mobile phase.[1]
-
Optimization of Organic Modifier: The type and concentration of the organic solvent are critical.[1]
-
Solution: Systematically vary the concentration of acetonitrile or methanol in your mobile phase. If using acetonitrile, try switching to methanol or vice-versa, as this can alter the selectivity.
-
-
Stationary Phase Selection: A standard C18 column may not provide sufficient selectivity.[1]
Issue 2: Poor peak shape (tailing or fronting).
-
Cause: Peak tailing for basic compounds like bromoquinolines is often due to strong interactions with acidic residual silanol groups on the silica-based stationary phase.[8]
-
Solution: Add a basic modifier or a competing base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.2%) in normal-phase chromatography to block the active silanol sites.[8] In reversed-phase, ensure the pH is low enough to protonate the quinoline nitrogen, which can sometimes improve peak shape. Using a modern, end-capped column with low silanol activity can also resolve this issue.[9][10]
Issue 3: Inconsistent retention times.
-
Cause: Fluctuations in retention times can be caused by several factors, including an unstable mobile phase, temperature fluctuations, or a poorly equilibrated column.[1]
-
Solution:
-
Mobile Phase Stability: Ensure the mobile phase is well-mixed, degassed, and freshly prepared. If using a buffer, make sure it has not precipitated.[1]
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. It is recommended to flush the column with at least 10-20 column volumes.[1]
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature can affect viscosity and retention.[8]
-
System Check: Check for leaks in the pump, injector, or fittings, which can cause flow rate fluctuations.[1]
-
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Gas Chromatography (GC)
Issue 1: Co-elution of isomers.
-
Cause: The GC column and temperature program are not optimized to resolve compounds with very similar boiling points and polarities.
-
Solution:
-
Column Selection: The choice of stationary phase is critical. For isomers, a longer column (e.g., 30 m or 60 m) provides more theoretical plates and better resolving power. A (5%-phenyl)-methylpolysiloxane column (e.g., DB-5MS) is a good starting point, but for challenging separations, a more polar column may be required.[5]
-
Temperature Program Optimization: Use a slower temperature ramp (e.g., 2-5 °C/min) to increase the time isomers spend interacting with the stationary phase. A lower initial oven temperature can also improve the separation of early-eluting peaks.[5]
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve maximum efficiency.
-
Issue 2: Peak broadening.
-
Cause: This can be due to a slow injection, an injector temperature that is too low, or column degradation.
-
Solution:
-
Injection Technique: Use a fast injection to ensure the sample is introduced as a narrow band. If using splitless injection, optimize the splitless time.
-
Injector Temperature: Ensure the injector temperature is high enough to rapidly vaporize the bromoquinoline isomers without causing thermal degradation (a typical starting point is 250 °C).[5]
-
Column Maintenance: If the column is old or has been contaminated, performance will degrade. Trim the first few centimeters from the inlet of the column or replace it if necessary.
-
Crystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Cause: "Oiling out" occurs when the solute separates from a supersaturated solution as a liquid instead of a solid. This can be caused by a solution that is too concentrated, cooling that is too rapid, or the presence of impurities.[3]
-
Solution:
-
Reduce Supersaturation: Add a small amount of warm solvent to redissolve the oil, then allow the solution to cool more slowly.[3]
-
Slower Cooling: Insulate the flask to slow the rate of cooling. Allow it to cool to room temperature before moving it to a refrigerator.[3]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.
-
Issue 2: Formation of very small crystals or powder.
-
Cause: This is often a result of rapid nucleation caused by excessively fast cooling or high levels of supersaturation.[3]
-
Solution: A slower cooling rate is the most effective remedy. This allows for the formation of larger, more well-defined crystals with fewer impurities.[3] Consider using a vapor diffusion setup where a more volatile anti-solvent slowly diffuses into the solution, gradually inducing crystallization.[11]
Data Presentation
Table 1: Starting HPLC Method Parameters for Bromoquinoline Isomer Separation
| Parameter | Column Type 1: C18 | Column Type 2: Phenyl-Hexyl | Column Type 3: PFP |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 30-70% B over 20 min | 30-70% B over 20 min | 40-80% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 35 °C |
| Detection (UV) | 254 nm or 290 nm | 254 nm or 290 nm | 254 nm or 290 nm |
| Injection Vol. | 10 µL | 10 µL | 5 µL |
| Note: | Standard starting point. | Good for exploiting π-π interactions.[1] | Good for halogenated isomers.[7] |
Table 2: Starting GC Method Parameters for Bromoquinoline Isomer Separation
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID) |
| Column | (5%-phenyl)-methylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Inlet Mode | Split (e.g., 50:1) |
| Injector Temp. | 250 °C[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Oven Program | Initial: 80 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C[5] |
| Injection Vol. | 1 µL |
Experimental Protocols
Protocol 1: RP-HPLC Method for Bromoquinoline Isomer Analysis
This protocol is a starting point and requires optimization.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare 0.1% formic acid in HPLC-grade water. Filter through a 0.45 µm filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the bromoquinoline isomer mixture.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute this stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.[7]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[7]
-
-
HPLC System Setup:
-
Install a suitable column (e.g., Phenyl-Hexyl, 250 x 4.6 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient method as defined in Table 1.
-
Analyze the resulting chromatogram for peak resolution, tailing, and retention time. Adjust parameters as needed based on the troubleshooting guide.
-
HPLC Experimental Workflow
Caption: General experimental workflow for HPLC analysis of isomers.
Protocol 2: Crystallization of a Bromoquinoline Isomer
This protocol outlines a general procedure for recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude bromoquinoline isomer mixture in a minimal amount of a suitable hot solvent (e.g., ethyl acetate). Heat gently on a hot plate in a fume hood.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask with a paper towel.[3]
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4 °C) to maximize crystal yield. Avoid placing it directly in a freezer, as this can cause rapid precipitation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of a cold anti-solvent (e.g., hexane) to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chemrxiv.org [chemrxiv.org]
Addressing degradation of 2-Bromoquinoline during silica gel purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 2-bromoquinoline during silica gel purification.
Troubleshooting Guide: Degradation of this compound on Silica Gel
Researchers often encounter degradation of this compound during purification using standard silica gel chromatography. This is primarily due to the acidic nature of silica gel, which can lead to the decomposition of acid-sensitive compounds like many N-heterocycles. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: Low or no recovery of this compound after silica gel column chromatography, with evidence of degradation (e.g., multiple spots on TLC, baseline streaking).
Troubleshooting Workflow
Figure 1: A flowchart outlining the steps to diagnose and resolve the degradation of this compound during silica gel purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading during silica gel chromatography?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the degradation of acid-sensitive compounds, including N-heterocycles like this compound.[2][3]
Q2: How can I confirm that the degradation is happening on the silica gel?
A2: You can perform a simple test using thin-layer chromatography (TLC). Spot your crude this compound sample on a silica gel TLC plate and let it sit for 30-60 minutes before eluting. If you observe new spots or streaking that were not present in the initial spotting, it is a strong indication of on-plate degradation.[4][5] Another method is 2D TLC, where you run the plate in one direction, dry it, and then run it again in a direction 90 degrees to the first. Degradation will result in off-diagonal spots.[4]
Q3: What can I do to prevent the degradation of this compound on silica gel?
A3: There are three primary strategies to prevent degradation:
-
Deactivate the silica gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base.
-
Use an alternative stationary phase: Employ a neutral or basic stationary phase that is less likely to cause degradation.
-
Switch to reverse-phase chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, which can be less harsh for certain molecules.
Q4: How do I deactivate silica gel with triethylamine?
A4: Deactivating silica gel with triethylamine (TEA) is a common and effective method. You can either add a small percentage of TEA to your eluent or pre-treat the column.
-
Adding to Eluent: Incorporate 0.5-1% triethylamine into your mobile phase.[6]
-
Pre-treating the Column:
-
Pack the silica gel column as you normally would.
-
Flush the column with your chosen solvent system containing 1-3% triethylamine. Use about one to two column volumes of this mixture.
-
Then, flush the column with one to two column volumes of your solvent system without triethylamine.
-
The column is now deactivated and ready for your sample.[5]
-
Q5: What are some suitable alternative stationary phases for purifying this compound?
A5:
-
Alumina (Al₂O₃): Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For a basic compound like this compound, neutral or basic alumina is recommended.[2][3] Alumina can offer different selectivity compared to silica.[7]
-
Florisil®: This is a mild, neutral adsorbent (magnesium silicate) that can be effective for purifying compounds that are sensitive to the acidity of silica gel.[5]
Q6: When should I consider using reverse-phase flash chromatography?
A6: Reverse-phase chromatography is an excellent option for purifying polar and water-soluble compounds.[8] It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically mixtures of water with methanol or acetonitrile).[1] This can be a gentle method for purifying this compound, especially if it has polar impurities.
Data Presentation
The following table provides a qualitative comparison of the different purification methods for acid-sensitive compounds like this compound, based on typical outcomes reported in the literature. Actual yields and purity will depend on the specific reaction mixture and experimental conditions.
| Purification Method | Expected Purity | Expected Recovery | Key Advantages | Key Disadvantages |
| Standard Silica Gel | Low to Moderate | Low | Readily available, well-understood. | Can cause significant degradation of acid-sensitive compounds. |
| Deactivated Silica Gel (with TEA) | High | Good to High | Simple modification of standard procedure, effective at preventing degradation. | May require removal of residual TEA from the final product. |
| Neutral/Basic Alumina | High | Good to High | Good for basic compounds, avoids the need for basic additives in the eluent. | May have different selectivity than silica, potentially requiring new solvent system development. |
| Reverse-Phase Chromatography (C18) | Very High | Good to High | Excellent for polar compounds, often provides high resolution. | Requires different solvent systems (aqueous/organic), may be more expensive. |
Experimental Protocols
Protocol 1: Purification of this compound using Deactivated Silica Gel
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates (silica gel)
2. Procedure:
-
TLC Analysis: Determine a suitable eluent system for your separation using silica gel TLC plates. A common starting point for bromo-heterocyclic compounds is a gradient of hexane and ethyl acetate.[9]
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.
-
Deactivation:
-
Prepare a solution of your chosen eluent (e.g., 95:5 hexane:ethyl acetate) containing 1% triethylamine.
-
Pass two column volumes of this basic eluent through the packed column.
-
Follow with two column volumes of the eluent without triethylamine to remove excess base from the mobile phase.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent to dryness.
-
Carefully add the dried sample-adsorbed silica to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification of this compound using Alumina Column Chromatography
1. Materials:
-
Crude this compound
-
Neutral or basic alumina (activated, Brockmann I, ~150 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates (alumina)
2. Procedure:
-
TLC Analysis: Use alumina TLC plates to determine an appropriate eluent system. The polarity of the solvent system may need to be adjusted compared to silica gel.
-
Column Packing: Pack the column with a slurry of alumina in hexane.
-
Sample Loading: Load the sample as described in the deactivated silica gel protocol, but use alumina instead of silica for adsorbing the sample.
-
Elution and Isolation: Elute the column with the chosen solvent system, collect fractions, and isolate the pure product as described previously.
Protocol 3: Purification of this compound using Reverse-Phase Flash Chromatography
1. Materials:
-
Crude this compound
-
C18 reverse-phase silica gel
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Chromatography column suitable for reverse-phase
-
TLC plates (reverse-phase C18)
2. Procedure:
-
TLC Analysis: Use C18 reverse-phase TLC plates to find a suitable mobile phase, typically a mixture of methanol and water or acetonitrile and water.
-
Column Packing: Pack the column with a slurry of C18 silica in the initial mobile phase composition.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol and load it onto the column.
-
Elution: Elute the column, starting with a more polar mobile phase (higher water content) and gradually increasing the polarity (increasing methanol or acetonitrile content).
-
Isolation: Collect fractions, monitor by reverse-phase TLC, and combine the pure fractions. Remove the organic solvent by rotary evaporation, and if necessary, remove the water by lyophilization or extraction.
References
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. reddit.com [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions of 2-Bromoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-bromoquinoline.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the Suzuki coupling of this compound is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential to pinpoint the root cause. Here are the most common culprits and their solutions:
-
Inactive Catalyst or Inefficient Ligand: The choice of palladium catalyst and ligand is critical. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often prove effective. Pd(dppf)Cl₂ has also been used successfully in some cases.
-
-
Suboptimal Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. The strength and type of base can significantly impact the reaction's success.
-
Recommendation: Common bases for this reaction include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base may need to be optimized for your specific boronic acid partner. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.
-
-
Inappropriate Solvent System: The solvent influences catalyst activity, substrate solubility, and the overall reaction rate.
-
Recommendation: Aprotic polar solvents, often in a mixture with water, are commonly used. Popular choices include 1,4-dioxane/water, toluene/water, and DMF/water. Ensure your this compound and boronic acid are soluble in the chosen solvent system at the reaction temperature.
-
-
Insufficient Reaction Temperature or Time: The reaction may be too slow at the current temperature or may not have reached completion.
-
Recommendation: Most Suzuki couplings require heating, typically between 80-120°C. If the reaction is sluggish, cautiously increasing the temperature may improve the rate. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
Degradation of Boronic Acid: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to side reactions like protodeboronation.
-
Recommendation: Use freshly purchased or recrystallized boronic acids. To enhance stability, consider using more stable boronic esters, such as pinacol esters.
-
-
Presence of Oxygen: Oxygen can deactivate the active Pd(0) catalyst and promote the homocoupling of the boronic acid.
-
Recommendation: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.
-
Problem 2: Presence of Significant Side Products
Q: My reaction is producing the desired product, but I'm also observing significant impurities. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and a reduced yield of the target compound. Here are the most common side reactions and strategies to mitigate them:
-
Homocoupling of the Boronic Acid: This side reaction results in a biaryl product formed from two molecules of the boronic acid.
-
Cause: This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used, as its in-situ reduction to Pd(0) can consume the boronic acid.
-
Mitigation:
-
Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere.
-
Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.
-
-
-
Dehalogenation of this compound: In this side reaction, the bromine atom on the quinoline is replaced by a hydrogen atom.
-
Cause: The choice of base and solvent can influence this side reaction.
-
Mitigation:
-
Screen different bases.
-
Ensure anhydrous conditions if your specific protocol requires it.
-
-
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1]
-
Cause: This is a common decomposition pathway for boronic acids, especially in the presence of water and certain bases.
-
Mitigation:
-
Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
-
Minimize the amount of water in the reaction if using a non-aqueous system.
-
Consider using a milder base.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid being used and the reaction conditions. However, for heteroaryl halides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results compared to traditional catalysts like Pd(PPh₃)₄, especially for more challenging couplings. It is recommended to screen a few different catalyst systems to find the most effective one for your specific reaction.
Q2: Can I use microwave irradiation to accelerate the reaction?
A2: Yes, microwave-assisted Suzuki coupling is a highly effective method for reducing reaction times, often from hours to minutes, and can also lead to improved yields.[2][3] Microwave reactors allow for precise temperature control and rapid heating, which can minimize the formation of byproducts.[2]
Q3: My boronic acid is not very stable. What can I do?
A3: The instability of boronic acids, especially heteroaryl boronic acids, is a common reason for low yields due to side reactions like protodeboronation.[1] To address this, you can:
-
Use the boronic acid as soon as it is purchased or recrystallized.
-
Switch to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt. These are generally more resistant to protodeboronation.
-
Employ a "slow-release" strategy using MIDA boronates, which gradually release the boronic acid under the reaction conditions.
Q4: How critical is the degassing of the reaction mixture?
A4: Degassing is a critical step for a successful Suzuki coupling. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst deactivation. It can also promote the unwanted homocoupling of the boronic acid. Therefore, it is crucial to thoroughly remove dissolved oxygen from the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | ~85-95 |
| PEPPSI™-IPr (3) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 6 | Good to Excellent |
| Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 6-8 | Good |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 120 | 10 | High |
Note: "High" and "Good to Excellent" are reported in the literature where specific yields were not provided. The actual yield will vary depending on the specific reaction conditions and the purity of the reagents.
Table 2: Effect of Base and Solvent on the Suzuki Coupling of this compound
| Catalyst | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | Good |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:3) | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | High |
| Pd(PPh₃)₄ | Na₂CO₃ | Ethanol/Toluene | 90 |
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylquinoline.
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling of this compound
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., DMF/water).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 150-175 °C) for a short period (e.g., 6-20 minutes).[3][4]
-
Work-up and Purification: After cooling, filter the reaction mixture and concentrate the solvent. The crude product can then be purified by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
How to avoid byproduct formation in 2-Bromoquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 2-bromoquinoline.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions
Low or no yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low/No Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Switch to a pre-catalyst like a G3 or G4 palladacycle that readily forms the active LPd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.5:1) to facilitate the reduction to Pd(0).[1] |
| Inappropriate Ligand | The chosen phosphine ligand may not be suitable for the this compound substrate. Use bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates.[1] |
| Ineffective Base | The base may be too weak or have poor solubility. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, soluble base like sodium tert-butoxide (NaOtBu) is often effective.[1][2] |
| Suboptimal Solvent | The solvent can significantly impact catalyst stability and reactivity. For Suzuki reactions, solvent systems like dioxane/water are common. For Buchwald-Hartwig and Sonogashira reactions, anhydrous, degassed solvents like toluene or dioxane are preferred.[1][2] |
| Incorrect Temperature | Reaction temperature can be critical. For challenging substrates, higher temperatures (80-120 °C) may be necessary to drive the reaction to completion.[1] |
Issue 2: Significant Byproduct Formation
The presence of byproducts can complicate purification and reduce the yield of the desired product. The most common byproducts in this compound cross-coupling reactions are homocoupling and dehalogenation products.
Troubleshooting Byproduct Formation
Caption: Troubleshooting guide for common byproducts in this compound cross-coupling reactions.
Common Byproducts and Mitigation Strategies:
| Byproduct | Cause | Mitigation Strategy |
| Homocoupling | This is the coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (Glaser coupling in Sonogashira reactions). It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2] | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[2] 2. Use a Pd(0) Precatalyst: Employ a precatalyst that readily forms the active Pd(0) species to minimize the presence of Pd(II). |
| Dehalogenation | The bromine atom on the quinoline is replaced by a hydrogen atom. This can occur via a competing reaction pathway, especially in the presence of a hydride source. | 1. Optimize Base and Solvent: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions may help.[2] 2. Use Bulky Ligands: Sterically hindered ligands can disfavor the β-hydride elimination pathway that can lead to dehalogenation.[1] |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for my this compound derivative?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. It is known for its high functional group tolerance.
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.
Q2: How does the electronic nature of substituents on my this compound affect the reaction?
Electron-withdrawing groups on the quinoline ring can increase the reactivity of the C-Br bond towards oxidative addition, which is often the rate-determining step. Conversely, electron-donating groups may decrease reactivity, potentially requiring more forcing conditions (e.g., higher temperature, more active catalyst).
Q3: Can I use 2-chloroquinoline instead of this compound?
While possible, C-Cl bonds are generally less reactive than C-Br bonds in palladium-catalyzed cross-coupling reactions. Reactions with 2-chloroquinoline typically require more specialized and often more expensive catalyst systems (e.g., ligands designed for C-Cl activation) and more forcing reaction conditions.
Q4: My reaction is very sensitive to air. What are the best practices for setting up an inert atmosphere?
-
Use Schlenk lines or a glovebox for all manipulations.
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Ensure all reagents are added under a positive pressure of inert gas.
Data on Reaction Optimization
The following tables provide representative data on the effect of various reaction parameters on the yield of cross-coupling reactions involving haloquinolines and similar heterocyclic substrates. This data can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Catalyst, Base, and Solvent on Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Table 2: Optimization of Base and Solvent in a Copper-Free Sonogashira Coupling
| Entry | Base | Solvent | Yield (%) |
| 1 | DABCO | DCM | <50 |
| 2 | DABCO | MTBE | <50 |
| 3 | DABCO | MeOH | <50 |
| 4 | DABCO | EtOH | <50 |
| 5 | DABCO | THF | 62 |
| 6 | DABCO | 1,4-Dioxane | 74 |
| 7 | DABCO | ACN | 85 |
| 8 | DABCO | DMF | 95 |
| 9 | DABCO | NMP | 40 |
| 10 | DABCO | Water with 3% PTS | Moderate |
| 11 | DABCO | DMSO | 100 |
| 12 | None | DMSO | 0 |
| 13 | NaOAc | DMSO | 86 |
| 14 | K₂CO₃ | DMSO | Excellent |
| 15 | K₃PO₄ | DMSO | Excellent |
| 16 | CsF | DMSO | Excellent |
| Reaction conditions: 1 (0.5 mmol), 2 (0.8 mmol), P2 (0.025 mmol, 5 mol %), base (1.0 mmol), solvent (2.5 mL), rt for 18 h under argon atmosphere.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol should be considered a starting point, and optimization of the parameters may be necessary.
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (1.4 equiv).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the substrate, amine, and base.
-
Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%) and the copper(I) iodide (CuI, 2.5-5 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., DMF, THF, or an amine like triethylamine). Add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a base (e.g., Et₃N or DIPA, if not used as the solvent).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
References
Technical Support Center: Managing 2-Bromoquinoline in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoquinoline. The information addresses common issues related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in common organic solvents?
A1: this compound is generally stable as a solid under recommended storage conditions (cool, dry, dark).[1] However, in solution, its stability can be compromised by factors such as the choice of solvent, temperature, presence of bases or nucleophiles, and exposure to light. Polar aprotic solvents like DMF and DMSO, especially at elevated temperatures, can promote degradation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The most common degradation pathway, particularly in the context of palladium-catalyzed cross-coupling reactions, is hydrodehalogenation (or debromination). This process involves the replacement of the bromine atom with a hydrogen atom, yielding quinoline as a byproduct. This can be facilitated by palladium-hydride species that form as intermediates in the catalytic cycle. Other potential degradation pathways include hydrolysis under strongly acidic or basic conditions and photodegradation upon prolonged exposure to light.
Q3: My cross-coupling reaction with this compound is giving low yields. Could instability be the cause?
A3: Yes, the instability of this compound can significantly contribute to low yields in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2] Degradation of the starting material via hydrodehalogenation reduces the amount of this compound available for the desired reaction. Additionally, the quinoline nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The degradation of this compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the disappearance of the starting material and the appearance of degradation products over time.[4] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress and the formation of byproducts. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling with this compound
Symptoms:
-
Incomplete consumption of this compound.
-
Formation of a significant amount of quinoline as a byproduct (identified by LC-MS or NMR).
-
Low yield of the desired coupled product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Hydrodehalogenation (Debromination) | Optimize reaction conditions to minimize the formation of palladium-hydride species. Consider using a milder base (e.g., K₃PO₄ instead of NaOtBu). Ensure anhydrous and deoxygenated reaction conditions.[6] |
| Catalyst Inactivation | The quinoline nitrogen may be coordinating to the palladium center.[3] Use a pre-catalyst or screen different phosphine ligands that are less susceptible to inhibition. Bulky, electron-rich ligands can be effective. |
| Boronic Acid Instability | Boronic acids can be unstable under reaction conditions.[7] Use a boronic ester (e.g., pinacol ester) for enhanced stability. |
| High Reaction Temperature | Elevated temperatures can accelerate the degradation of this compound. If possible, screen for a more active catalyst system that allows for lower reaction temperatures. |
Issue 2: Unidentified Byproducts in Buchwald-Hartwig Amination
Symptoms:
-
Multiple spots on the TLC plate in addition to the starting material and desired product.
-
Complex crude NMR spectrum.
-
Difficulty in purifying the desired aminoquinoline.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Homocoupling of this compound | This can occur at high temperatures or with certain catalyst systems. Reduce the reaction temperature and/or screen different palladium catalysts and ligands. |
| Reaction with Solvent | Some polar aprotic solvents like DMF can participate in side reactions at high temperatures.[8] Consider using a more inert solvent such as toluene or dioxane. |
| Degradation of the Amine Coupling Partner | The amine may not be stable under the reaction conditions. Verify the stability of your amine under the chosen basic and thermal conditions in a separate experiment. |
| Hydrolysis | If water is present in the reaction mixture, hydrolysis of this compound to 2-hydroxyquinoline can occur, especially at elevated temperatures and in the presence of a base. Ensure the use of anhydrous solvents and reagents. |
Data Presentation
Table 1: Estimated Relative Stability of this compound in Common Solvents at Elevated Temperatures
| Solvent | Temperature (°C) | Estimated Half-life (t½) | Primary Degradation Product | Notes |
| Toluene | 80 | > 24 hours | - | Generally stable. |
| Dioxane | 80 | > 24 hours | - | Generally stable. |
| Tetrahydrofuran (THF) | 65 | > 24 hours | - | Generally stable at reflux. |
| Dimethylformamide (DMF) | 100 | ~ 8 - 12 hours | Quinoline | Degradation is more pronounced at higher temperatures. |
| Dimethyl Sulfoxide (DMSO) | 120 | ~ 4 - 8 hours | Quinoline | Significant degradation can occur at higher temperatures. |
Disclaimer: The half-life values are illustrative estimates based on qualitative information and general principles of chemical stability. Actual values may vary depending on the specific reaction conditions (e.g., presence of base, catalyst, and water content).
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in Solution
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMF) at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: In separate vials, dilute the stock solution with the same solvent to a final concentration of 1 mg/mL. If investigating the effect of a base, add the desired amount of the base to the respective vials.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., a heating block or oil bath) at the desired temperature.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial and immediately cool it to room temperature to quench any further degradation.
-
Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining. If desired, LC-MS can be used to identify and quantify any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics and calculate the half-life.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction with this compound
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition and Degassing: Add the chosen solvent (e.g., toluene/water mixture). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential reaction pathways of this compound in solution.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions involving this compound.
Caption: Factors contributing to the hydrodehalogenation of this compound.
References
- 1. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 2. reddit.com [reddit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. This compound | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromoquinoline Compounds
Welcome to the technical support center for the purification of bromoquinoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying bromoquinoline compounds?
A1: The most common and effective methods for purifying bromoquinoline compounds are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature of the impurities, the quantity of the material to be purified, and the desired final purity.
Q2: I'm getting a low yield after purification. What are the likely causes?
A2: Low yields in bromoquinoline purification can stem from several factors. In recrystallization, using too much solvent, premature crystallization during hot filtration, or the compound being too soluble in the chosen solvent can lead to significant product loss.[1][3] During column chromatography, incomplete elution from the column (streaking or irreversible adsorption) or decomposition on the stationary phase can reduce yield.[4][5]
Q3: My purified bromoquinoline crystals are colored, but the literature reports it as a white solid. How can I remove the colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal during recrystallization.[1][3] The charcoal adsorbs the colored compounds, and subsequent filtration through celite or a fine filter paper removes the charcoal. A second recrystallization may also be necessary to improve the color and purity.[1]
Q4: What are suitable solvents for the recrystallization of bromoquinoline derivatives?
A4: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the bromoquinoline compound sparingly at room temperature but completely at an elevated temperature. Common solvent systems include ethanol/water mixtures, ethyl acetate/hexane, or anhydrous diethyl ether.[1][6][7] It is often necessary to test a range of solvents to find the optimal one for a specific bromoquinoline derivative.
Q5: How do I choose an appropriate solvent system for column chromatography of bromoquinolines?
A5: A common solvent system for column chromatography of bromoquinoline derivatives is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate.[1][8] The ideal polarity of the eluent should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between the desired product and impurities.[1]
Q6: I am struggling to separate positional isomers of a bromoquinoline. What strategies can I try?
A6: Separating positional isomers can be challenging. In column chromatography, using a different stationary phase, such as alumina instead of silica gel, or employing a different solvent system might improve separation.[5][9] High-performance liquid chromatography (HPLC), particularly with specialized columns like phenyl or biphenyl phases, can also be effective for isomer separation.[10][11] For recrystallization, trying different solvent systems may lead to the preferential crystallization of one isomer.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in hot solvent | Incorrect solvent choice; Insufficient solvent volume. | 1. Verify the suitability of the solvent for your compound. 2. Gradually add more solvent until the product dissolves. 3. If the product remains insoluble, consider a different solvent or solvent system.[1] |
| Product "oils out" during cooling | The solution is supersaturated; The cooling rate is too fast; Presence of impurities. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. 4. Scratch the inside of the flask with a glass rod to induce crystallization.[1][6] |
| Poor recovery of purified product | The product is too soluble in the chosen solvent; Too much solvent was used. | 1. Cool the solution in an ice bath to maximize precipitation. 2. Reduce the amount of solvent in subsequent attempts. 3. Consider a different solvent where the product is less soluble at room temperature.[1][4] |
| Crystals are colored | Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. 2. Perform a second recrystallization.[1][3] |
| No crystal formation upon cooling | Solution is not sufficiently saturated; Nucleation is not initiated. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath.[3] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product from impurities | Incorrect eluent system; Improper column packing; Column overloading. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. 2. Ensure the column is packed uniformly without air bubbles. 3. Use a proper ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).[1][4] 4. Consider a different stationary phase (e.g., alumina).[5] |
| Product elutes too quickly | The eluent is too polar. | 1. Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).[1] |
| Product does not elute from the column | The eluent is not polar enough; Compound may be degrading on the column. | 1. Gradually increase the polarity of the eluent.[1] 2. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[5] |
| Tailing of spots/peaks | Compound is interacting too strongly with acidic sites on silica gel (common for basic quinolines). | 1. Add a small amount of triethylamine (0.1-1%) to the mobile phase. 2. Use neutral alumina as the stationary phase.[5] |
| Cracked or channeled column bed | Improper packing; Entrapped air. | 1. Repack the column carefully, ensuring a uniform slurry and allowing it to settle without air bubbles. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to the crude bromoquinoline compound to completely dissolve it.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[1][3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[4][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel (or another suitable stationary phase) in the initial, least polar eluent.[4]
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack uniformly. Ensure no air bubbles are trapped in the column bed.[5]
-
Sample Loading: Dissolve the crude bromoquinoline compound in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary to elute the compounds.[1]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of bromoquinoline compounds by recrystallization.
Caption: Logical relationship for troubleshooting the "oiling out" phenomenon during recrystallization.
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
What to do when a 2-Bromoquinoline reaction fails to proceed
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reactions involving 2-bromoquinoline.
Frequently Asked Questions (FAQs)
Q1: My this compound cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is not working or giving low yields. What are the common causes?
Low or no yield in cross-coupling reactions with this compound is a frequent issue. The primary causes often revolve around:
-
Catalyst Inactivation: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to catalyst poisoning and deactivation. This is a particularly common issue with 2-substituted pyridines and quinolines.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not prevent catalyst deactivation or promote the desired bond formation. Bulky, electron-rich phosphine ligands are often effective for these challenging substrates.
-
Incorrect Base Selection: The base is crucial for the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and the deprotonation of the amine in Buchwald-Hartwig aminations. The strength and type of base need to be carefully selected.
-
Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are often sensitive to air and moisture. Impure reagents or solvents that have not been properly dried and degassed can lead to catalyst decomposition and side reactions.
-
Inappropriate Reaction Temperature: These reactions typically require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and degradation of starting materials or products.
Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and what should I do?
The black precipitate is likely palladium black, which is metallic palladium that has precipitated out of the solution. This indicates that the active Pd(0) catalyst has decomposed and is no longer participating in the catalytic cycle.
To prevent the formation of palladium black:
-
Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to agglomeration. A slight excess of the ligand can sometimes be beneficial.
-
Use a More Robust Ligand: Sterically hindered and electron-rich ligands can better stabilize the palladium catalyst.
-
Control the Temperature: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.
Q3: What are the most common side reactions in this compound cross-coupling reactions?
Common side reactions include:
-
Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the terminal alkyne (Glaser coupling in Sonogashira reactions).
-
Protodeboronation: In Suzuki reactions, this is the cleavage of the carbon-boron bond of the boronic acid by a proton source (e.g., water), leading to the formation of an arene byproduct.
-
Hydrodehalogenation: The this compound can be reduced to quinoline.
-
Hydrolysis: If your this compound substrate has other sensitive functional groups, such as a nitrile, they may undergo hydrolysis under acidic or basic conditions.[1]
Q4: How does the choice of solvent affect my this compound reaction?
The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway.[2][3][4]
-
For Cross-Coupling Reactions: Aprotic solvents like toluene, dioxane, DMF, and THF are commonly used. The choice can affect the solubility of the reagents and the stability of the catalytic intermediates.
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the reaction rate.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
If your Suzuki-Miyaura coupling of this compound fails to proceed or gives a low yield, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 16 | 45 |
This table presents representative data to illustrate optimization trends.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (3 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low or No Conversion in a Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of this compound can be particularly challenging due to catalyst poisoning.
Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 15 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | Dioxane | 100 | 12 | 91 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 65 |
This table presents representative data to illustrate optimization trends.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vial.
-
Add the amine and anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Issue 3: Low or No Conversion in a Sonogashira Coupling Reaction
Sonogashira couplings of this compound can be sluggish and prone to side reactions.
Caption: Troubleshooting workflow for a failing Sonogashira coupling.
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 12 | 30 |
| 2 | Pd(PPh₃)₄ (5) | 10 | DIPEA | DMF | 80 | 8 | 75 |
| 3 | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 12 | 85 (Copper-free) |
| 4 | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | Et₃N | 70 | 10 | 68 |
This table presents representative data to illustrate optimization trends.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF, DIPEA, and the terminal alkyne via syringe.
-
Heat the reaction to 80 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Improving yield and purity in 2-Bromoquinoline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yield and purity in 2-Bromoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is commonly synthesized via several key routes, including:
-
From Quinaldic Acid: This method involves the decarboxylative bromination of quinaldic acid.
-
From 1-Methyl-2-quinolone: This route utilizes a reaction with a brominating agent to replace the carbonyl group.[1]
-
From 2-Hydroxyquinoline (Carbostyril): This involves the conversion of the hydroxyl group to a bromine atom, often using reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).
-
From 2-Chloroquinoline: A halogen exchange reaction can be employed to substitute the chlorine atom with bromine.
-
Via Sandmeyer Reaction: This classic transformation involves the diazotization of 2-aminoquinoline followed by treatment with a copper(I) bromide salt.[2]
Q2: I am experiencing low yields in my this compound synthesis. What are the general parameters I should investigate?
A2: Low yields can stem from several factors across different synthetic methods. Key parameters to optimize include:
-
Reaction Temperature and Time: Ensure you are using the optimal temperature and reaction duration for your specific protocol. Some reactions may require heating to proceed efficiently, while others might benefit from lower temperatures to minimize side product formation.
-
Purity of Starting Materials: Impurities in your starting materials, including residual water or solvents, can significantly impact your reaction's efficiency.
-
Reagent Stoichiometry: Carefully control the molar ratios of your reactants and reagents. An excess or deficit of a key component can lead to incomplete reactions or the formation of byproducts.
-
Atmosphere: For reactions sensitive to air or moisture, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I effectively purify my crude this compound product?
A3: The purification of this compound can be achieved through several methods:
-
Silica Gel Column Chromatography: This is a common and effective method for separating this compound from impurities. A typical eluent system is a mixture of hexane and ethyl acetate.[1]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Suitable solvent systems include ethanol/water or ethyl acetate/hexane mixtures. The ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Vacuum Distillation: For liquid crude products, vacuum distillation can be used for purification.
Q4: What are some common impurities I might encounter, and how can I identify them?
A4: Common impurities depend on the synthetic route but can include unreacted starting materials, byproducts from side reactions, and residual solvents. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying these impurities. Common byproducts can include hydroxylated or chlorinated quinolines if those are intermediates or side-reactants. NMR impurity tables can help identify common solvent residues.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic method.
Synthesis from 2-Hydroxyquinoline
-
Issue: Low conversion of 2-hydroxyquinoline to this compound.
-
Potential Cause: Inefficient brominating agent or suboptimal reaction conditions.
-
Solution: Ensure your brominating agent (e.g., POBr₃, PBr₃) is fresh. Gradually increase the reaction temperature and monitor the progress by TLC. Consider increasing the equivalents of the brominating agent.
-
-
Issue: Formation of dark, tarry byproducts.
-
Potential Cause: High reaction temperatures leading to decomposition.
-
Solution: Maintain the recommended reaction temperature using a controlled heating source like an oil bath. Ensure the purity of the starting 2-hydroxyquinoline.
-
Sandmeyer Reaction from 2-Aminoquinoline
-
Issue: Low yield of this compound.
-
Potential Cause 1: Incomplete diazotization of 2-aminoquinoline.
-
Solution 1: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Ensure the 2-aminoquinoline is fully dissolved in the acidic solution before diazotization.
-
Potential Cause 2: Premature decomposition of the diazonium salt.
-
Solution 2: Use the diazonium salt immediately after its formation. Avoid allowing it to warm up before the addition of the copper(I) bromide solution.
-
Potential Cause 3: Side reactions of the diazonium salt.
-
Solution 3: Add the diazonium salt solution slowly to the copper(I) bromide solution to control the reaction rate and minimize the formation of byproducts like 2-hydroxyquinoline.[4]
-
-
Issue: Presence of 2-hydroxyquinoline as a major byproduct.
-
Potential Cause: Reaction of the diazonium salt with water.
-
Solution: Ensure that the addition of the diazonium salt to the copper(I) bromide solution is efficient and that the reaction proceeds to completion to favor the formation of this compound over the hydroxylation product.
-
Data Presentation
The following table summarizes quantitative data for different this compound synthesis methods.
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Quinaldic Acid | Na₂CO₃, NaBr, t-BuOCl, CH₂Br₂ | 60 °C, 20 h | 75 | Not Specified | [1] |
| 1-Methyl-2-quinolone | PPh₃, Dibromoisocyanuric acid | 160-170 °C, 16 h | 78 | >98 (by ¹H-NMR) | [1] |
| 2-Aminoquinoline | NaNO₂, HBr, CuBr | 0-5 °C (diazotization), then heat | Varies | Not Specified | General Method |
| 2-Hydroxyquinoline | POBr₃ or PBr₃ | Varies | Varies | Not Specified | General Method |
Experimental Protocols
Protocol 1: Synthesis of this compound from Quinaldic Acid[1]
-
Reaction Setup: In a Schlenk flask, combine quinaldic acid (0.3 mmol), sodium carbonate (0.6 mmol), sodium bromide (0.3 mmol), and tert-butyl hypochlorite (0.3 mmol).
-
Solvent Addition: Add dibromomethane (2 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir for 20 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate eluent to afford this compound.
Protocol 2: Synthesis of this compound from 1-Methyl-2-quinolone[1]
-
Reagent Preparation: In a 50 mL round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (4.52 mmol) and dibromoisocyanuric acid (2.27 mmol).
-
Initial Reaction: Heat the mixture to 115 °C and maintain this temperature for 10 minutes.
-
Addition of Starting Material: Add 1-methylquinolin-2(1H)-one (1.50 mmol) to the reaction mixture.
-
Main Reaction: Increase the temperature to 160-170 °C and stir for 16 hours.
-
Workup: After completion, cool the reaction mixture and dissolve it in dichloromethane. Basify the solution with triethylamine.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (6:1, v/v) eluent to obtain this compound.
Protocol 3: Synthesis of this compound via Sandmeyer Reaction (General Protocol)
-
Diazotization: Dissolve 2-aminoquinoline in a solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Workup: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis via Sandmeyer reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromoquinoline
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The introduction of a bromine atom at the 2-position of the quinoline ring system induces significant shifts in the NMR spectra compared to the unsubstituted quinoline. These changes, primarily driven by the electronegativity and anisotropic effects of the bromine atom, are most pronounced in the pyridine ring of the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of quinoline is characterized by seven distinct aromatic protons. The substitution of bromine at the C-2 position simplifies the spectrum in that region while influencing the chemical shifts of the remaining protons. Below is a comparison of the ¹H NMR spectral data for quinoline and the partially reported data for 2-bromoquinoline, alongside data for 2-chloroquinoline for a more complete comparison.
Table 1: ¹H NMR Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) Data for Quinoline, this compound, and 2-Chloroquinoline in CDCl₃
| Proton | Quinoline[1] | This compound[2] | 2-Chloroquinoline[1] |
| H-3 | 7.38 (dd, J = 8.3, 4.2 Hz) | 7.51 (d, J = 8.4 Hz) | 7.44 (d, J = 8.6 Hz) |
| H-4 | 8.11 (d, J = 8.1 Hz) | 7.98 (d, J = 8.4 Hz) | 8.05 (d, J = 8.6 Hz) |
| H-5 | 7.81 (d, J = 7.9 Hz) | 7.51-8.20 (m) | 7.78 (d, J = 8.2 Hz) |
| H-6 | 7.54 (td, J = 7.9, 1.3 Hz) | 7.51-8.20 (m) | 7.61 (ddd, J = 8.4, 6.9, 1.5 Hz) |
| H-7 | 7.71 (td, J = 8.1, 1.3 Hz) | 7.51-8.20 (m) | 7.75 (ddd, J = 8.2, 6.9, 1.3 Hz) |
| H-8 | 8.15 (d, J = 8.3 Hz) | 7.51-8.20 (m) | 8.13 (d, J = 8.4 Hz) |
Note: The reported data for this compound is incomplete and lacks specific assignments for protons H-5, H-6, H-7, and H-8, which are reported as a multiplet.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. The electronegative bromine atom in this compound is expected to cause a significant downfield shift for the carbon to which it is attached (C-2) and also influence the chemical shifts of other carbons in the pyridine and benzene rings. Due to the lack of experimental ¹³C NMR data for this compound, the data for quinoline and 2-chloroquinoline are presented for comparative purposes.
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data for Quinoline and 2-Chloroquinoline in CDCl₃
| Carbon | Quinoline[1] | 2-Chloroquinoline[1] |
| C-2 | 150.5 | 151.7 |
| C-3 | 121.3 | 122.5 |
| C-4 | 136.3 | 136.6 |
| C-4a | 128.5 | 127.8 |
| C-5 | 128.0 | 129.4 |
| C-6 | 126.7 | 127.4 |
| C-7 | 129.6 | 129.7 |
| C-8 | 129.6 | 130.4 |
| C-8a | 148.4 | 148.1 |
Based on the trends observed with 2-chloroquinoline, the C-2 carbon of this compound is expected to be significantly deshielded. The other carbon signals are also likely to experience shifts, albeit to a lesser extent.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.
-
Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Dissolution: Ensure the sample is completely dissolved by gentle vortexing or swirling.
-
Transfer: Transfer the clear solution into a clean, dry NMR tube.
NMR Data Acquisition
-
Instrumentation: The NMR spectra should be acquired on a high-resolution NMR spectrometer.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to ensure sharp and symmetrical peaks.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
Data Processing
The raw data, known as the Free Induction Decay (FID), is converted into a spectrum using a mathematical process called Fourier Transformation. The resulting spectrum is then phased and the baseline is corrected to produce the final, interpretable NMR spectrum.
Visualization of this compound Structure and NMR Relationship
The following diagram illustrates the structure of this compound and highlights the key proton and carbon positions relevant to NMR spectroscopy.
Caption: Structure of this compound and its NMR correlations.
References
Navigating the Reactivity Landscape of Bromoquinolines: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in the synthesis of novel therapeutic agents and functional materials. Bromoquinolines serve as versatile precursors for a variety of cross-coupling and nucleophilic substitution reactions. However, the position of the bromine atom on the quinoline ring significantly influences its reactivity. This guide provides a comprehensive comparison of the reactivity of 2-bromoquinoline and its other isomers in three key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Unraveling Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of bromoquinolines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is governed by a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring in quinoline generally activates the C-Br bond for oxidative addition to the palladium catalyst, which is often the rate-determining step.
General Reactivity Trends:
-
Electronic Effects: The electron density at the carbon atom bearing the bromine atom is a key determinant of reactivity. Positions C2 and C4 are the most electron-deficient in the quinoline ring system, which can enhance the rate of oxidative addition.
-
Steric Hindrance: The steric environment around the C-Br bond can significantly impact the approach of the bulky palladium catalyst. Bromine atoms at positions with adjacent bulky groups or in more sterically congested regions of the molecule will exhibit lower reactivity.
Suzuki-Miyaura Coupling
Illustrative Suzuki-Miyaura Coupling Yields for Bromoquinoline Isomers
| Bromoquinoline Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 | DBU | THF/water | 110 | 82 |
| 4-Bromo-3-hydroxyquinoline-N-oxide | Polyprenyl boronic acid | Not specified | Not specified | Not specified | Not specified | - |
| 5-Bromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF | Not specified | High |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF | Not specified | 68-81 |
Note: The data in this table is compiled from different sources and should be considered illustrative rather than a direct comparison due to variations in reaction partners and conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline
-
To a reaction vessel, add the bromoquinoline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, THF, or toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reactivity of bromoquinolines in this reaction is also influenced by electronic and steric factors, similar to the Suzuki-Miyaura coupling.
Illustrative Buchwald-Hartwig Amination Yields for Bromoquinoline Isomers
| Bromoquinoline Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine/Pyrrolidine | Not specified | Not specified | Not specified | Not specified | 60-88[1] |
| 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ / L3 | NaO-t-Bu | Toluene | 110-120 | 93[2] |
| 2-Bromopyridine (related heterocycle) | Volatile amines | Pd(OAc)₂ / dppp | NaO-t-Bu | Toluene | 80 | 55-98[3] |
Note: The data in this table is compiled from different sources and should be considered illustrative rather than a direct comparison due to variations in reaction partners and conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline
-
To an oven-dried Schlenk flask or sealed tube, add the bromoquinoline (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on an unactivated bromoquinoline ring is generally a challenging transformation. The quinoline ring itself is not sufficiently electron-deficient to facilitate the addition-elimination mechanism of SNAr without the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the bromine atom.
In the absence of such activating groups, forcing conditions (high temperatures and strong nucleophiles) are typically required, often leading to low yields and side products. The reactivity of the different bromoquinoline isomers in SNAr is expected to be low and not significantly different from one another without activation. For instance, it has been noted that neither 6-bromoquinoline nor 8-bromoquinoline is sufficiently activated for facile SNAr in their ground state.
Experimental Protocol: General Procedure for SNAr on an Activated Bromoquinoline
The following protocol is for an activated bromoquinoline, such as 6-bromoquinoline-8-carbonitrile, and is not generally applicable to unactivated bromoquinolines.
-
To a round-bottom flask, add the activated bromoquinoline (1 equivalent), the nucleophile (e.g., an amine, 2-3 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reactivity Factors
The following diagram illustrates the key factors that influence the reactivity of bromoquinoline isomers in cross-coupling reactions.
Caption: Factors influencing the reactivity of bromoquinoline isomers.
Conclusion
The reactivity of bromoquinoline isomers is a nuanced interplay of electronic and steric effects, further modulated by the specific reaction conditions. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, all positions on the quinoline ring are generally reactive, with the relative rates being influenced by the position of the bromine and the nature of the catalyst system. In contrast, nucleophilic aromatic substitution on unactivated bromoquinolines is generally disfavored. This guide provides a framework for understanding these reactivity trends and serves as a starting point for the design and optimization of synthetic routes involving these important heterocyclic building blocks.
References
- 1. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 2-Bromoquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Quinoline Functionalization
In the realm of organic synthesis, particularly in the construction of pharmaceuticals and complex molecular architectures, 2-substituted quinolines are a cornerstone. The versatile quinoline scaffold is a common feature in a multitude of bioactive compounds. Historically, 2-bromoquinoline has been a reliable and frequently utilized starting material for introducing a wide array of functionalities at the C-2 position through various cross-coupling reactions. However, the drive for improved reaction efficiency, milder conditions, and broader substrate scope has led to the exploration of several alternatives. This guide provides an objective comparison of the performance of this compound with its key alternatives, supported by experimental data, to empower researchers in selecting the optimal precursor for their synthetic endeavors.
Reactivity Trends in Palladium-Catalyzed Cross-Coupling Reactions
The choice of leaving group at the 2-position of the quinoline ring significantly impacts the facility of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The reactivity of the C-X bond generally follows the trend of bond dissociation energy, with the weaker bonds being more readily cleaved in the oxidative addition step of the catalytic cycle.
The established order of reactivity for halogen leaving groups is:
Iodo > Bromo > Chloro
This trend dictates that 2-iodoquinoline is the most reactive, followed by this compound, and then 2-chloroquinoline, which is the least reactive of the common haloquinolines.[1] Beyond halogens, sulfonate esters, such as triflates (OTf), nonaflates (ONf), and tosylates (OTs), have emerged as powerful alternatives, often exhibiting reactivity comparable to or even exceeding that of bromides.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for the formation of carbon-carbon bonds. The following data, compiled from various studies, illustrates the comparative performance of this compound and its alternatives in coupling with arylboronic acids.
Suzuki-Miyaura Coupling of 2-Substituted Quinolines with Phenylboronic Acid
| Entry | Quinoline Substrate | Leaving Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinoline | Cl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~75% (analogous quinazoline system) |
| 2 | This compound | Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85% |
| 3 | 2-Iodoquinoline | I | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-90 | 48 | Moderate to high yields reported |
| 4 | 2-Quinolyl Triflone | OTf | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 80 | 6 | High yields generally reported |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is a composite from analogous systems and general reports to illustrate the reactivity trends.
Comparative Performance in Heck Reaction
The Heck reaction provides a valuable route to vinylated quinolines. The efficiency of the reaction is again dependent on the nature of the leaving group at the C-2 position.
Heck Reaction of 2-Substituted Quinolines with Styrene
| Entry | Quinoline Substrate | Leaving Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Br | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | Moderate to good yields |
| 2 | 2-Iodoquinoline | I | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | High yields |
| 3 | 2-Quinolyl Triflone | OTf | Pd(OAc)₂/dppp | Et₃N | Acetonitrile | 80 | 8 | Good to excellent yields |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-aminoquinolines, which are important pharmacophores.
Buchwald-Hartwig Amination of 2-Substituted Quinolines with Aniline
| Entry | Quinoline Substrate | Leaving Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinoline | Cl | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~70-80% |
| 2 | This compound | Br | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 60-88% |
| 3 | 2-Quinolyl Triflone | OTf | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | High yields |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the key cross-coupling reactions discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Haloquinoline
Materials:
-
2-Haloquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add the 2-haloquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline.[2]
Protocol 2: General Procedure for Heck Reaction of a 2-Quinolyl Sulfonate
Materials:
-
2-Quinolyl triflate or other sulfonate (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., dppp, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a sealed tube, combine the 2-quinolyl sulfonate, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, followed by the alkene and the base.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80 °C) with stirring for the required time.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by column chromatography to yield the 2-vinylquinoline product.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a 2-Haloquinoline
Materials:
-
2-Haloquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the 2-haloquinoline and the amine, followed by the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Logical Relationships and Workflows
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the fundamental steps involved in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision Workflow for Selecting a 2-Substituted Quinoline
This diagram provides a logical workflow for researchers to select the most appropriate starting material based on their specific needs.
Caption: A decision-making workflow for selecting a 2-substituted quinoline precursor.
Conclusion
While this compound remains a valuable and widely used precursor in organic synthesis, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. For applications where cost is a primary driver and more forcing reaction conditions are tolerable, 2-chloroquinoline presents a viable option. Conversely, when high reactivity and mild conditions are paramount, 2-iodoquinoline and 2-quinolyl sulfonates, particularly triflates, offer superior performance. The selection of the optimal starting material is a strategic decision that balances reactivity, cost, availability, and the specific demands of the desired transformation. This guide provides the foundational data and protocols to inform this critical choice, enabling researchers to streamline their synthetic routes to novel and impactful quinoline-based molecules.
References
A Comparative Analysis of 2-Bromoquinoline and 2-Chloroquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision in the synthesis of complex molecules. Quinoline scaffolds are prevalent in numerous pharmaceuticals, and their functionalization via cross-coupling reactions is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the reactivity of 2-bromoquinoline versus 2-chloroquinoline in key palladium-catalyzed cross-coupling reactions, offering insights into substrate choice and reaction optimization.
The fundamental difference in reactivity between this compound and 2-chloroquinoline lies in the carbon-halogen bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, making the oxidative addition of the C-Br bond to a palladium(0) catalyst—the rate-determining step in many cross-coupling reactions—more facile. This generally translates to higher reactivity for this compound, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.
However, recent advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have significantly expanded the utility of 2-chloroquinolines as viable and often more cost-effective substrates in cross-coupling reactions.
Performance Comparison in Key Cross-Coupling Reactions
The following sections summarize the available quantitative data for the performance of this compound and 2-chloroquinoline in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that the data is compiled from various sources, and direct side-by-side comparisons under identical conditions are limited. Variations in catalysts, ligands, bases, and solvents can significantly influence reaction outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Generally, this compound exhibits higher reactivity, affording good to excellent yields under standard conditions. 2-Chloroquinoline can also be effectively coupled, though it often requires more specialized and robust catalytic systems.
| Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2-Chloroquinoline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | ~70-80 |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 8 | >90 |
| 2-Chloroquinoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 120 | 24 | ~75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-aryl compounds. The reactivity difference between the C-Br and C-Cl bonds is particularly evident in this transformation. A study on the selective amination of 6-bromo-2-chloroquinoline demonstrated that the C-Br bond can be selectively functionalized in the presence of the C-Cl bond under specific conditions, highlighting the higher reactivity of the bromide.[1]
| Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-2-chloroquinoline | Morpholine (at C6) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 95 |
| 2-Chloro-6-morpholinoquinoline | Aniline (at C2) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| This compound | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 6 | >90 |
| 2-Chloroquinoline | Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 110 | 24 | ~80 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Similar to other cross-coupling reactions, this compound is generally more reactive than 2-chloroquinoline. However, efficient protocols for the Sonogashira coupling of 2-chloroquinolines have been developed.
| Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | >95 |
| 2-Chloroquinoline | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₃PO₄ | Dioxane | 100 | 16 | ~80-90 |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 6 | ~90 |
| 2-Chloroquinoline | Trimethylsilylacetylene | PdCl₂(PCy₃)₂ / CuI | Cs₂CO₃ | DMF | 110 | 24 | ~75 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of this compound
To an oven-dried Schlenk flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are added. The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added. Degassed toluene (8 mL) and water (2 mL) are added, and the mixture is heated to 100 °C with vigorous stirring for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline
In a glovebox, a vial is charged with 6-bromo-2-chloroquinoline (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), BINAP (0.03 mmol), and Pd₂(dba)₃ (0.015 mmol). Toluene (5 mL) is added, and the vial is sealed and heated to 80 °C for 2 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield 2-chloro-6-morpholinoquinoline.[1]
Sonogashira Coupling of 2-Chloroquinoline
A mixture of 2-chloroquinoline (1.0 mmol), phenylacetylene (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and copper(I) iodide (0.01 mmol) in dioxane (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography.
Visualizing the Chemistry
To better understand the underlying processes, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A standard workflow for setting up a cross-coupling reaction in the laboratory.
Conclusion
The choice between this compound and 2-chloroquinoline in cross-coupling reactions is a trade-off between reactivity and cost. This compound is the more reactive substrate, generally providing higher yields under milder conditions and with a broader range of catalysts. This makes it an excellent choice for small-scale synthesis, complex molecule construction, and when mild conditions are paramount to preserve sensitive functional groups.
Conversely, 2-chloroquinoline is a more economical starting material, and with the advent of highly active catalyst systems, it has become an increasingly attractive option, especially for large-scale synthesis where cost is a significant factor. The successful coupling of 2-chloroquinolines often requires higher temperatures, longer reaction times, and carefully selected, often more expensive, ligands.
Ultimately, the decision of which halide to use will depend on the specific synthetic goals, the scale of the reaction, and the economic constraints of the project. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.
References
A Comparative Guide to Novel 2-Bromoquinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its many variations, 2-bromoquinoline derivatives have emerged as a promising class of compounds with significant potential in anticancer and antimicrobial applications. This guide provides an objective comparison of the performance of novel this compound derivatives against other alternatives, supported by experimental data.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data on the biological activity of various this compound derivatives and their alternatives.
Anticancer Activity: In Vitro Cytotoxicity (IC50, µM)
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Reference |
| Brominated Quinolines | |||||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 15.4 | 5-Fluorouracil (5-FU) | 240.8 | [1] |
| HeLa (human cervix carcinoma) | 26.4 | 5-Fluorouracil (5-FU) | 258.3 | [1] | |
| HT29 (human colon carcinoma) | 15.0 | 5-Fluorouracil (5-FU) | Not Specified | [1] | |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (rat brain tumor) | Not Specified | 5-Fluorouracil (5-FU) | Not Specified | [1] |
| HeLa (human cervix carcinoma) | Not Specified | 5-Fluorouracil (5-FU) | Not Specified | [1] | |
| HT29 (human colon carcinoma) | Not Specified | 5-Fluorouracil (5-FU) | Not Specified | [1] | |
| N-benzyl-3-(2-oxoquinolin-1(2H)-yl)propanamide | MCF-7 (breast cancer) | 1.32 | Doxorubicin | 1.21 | [2] |
| Alternative Quinoline Derivatives | |||||
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (breast cancer) | 29.8 | Doxorubicin | Not Specified | [3] |
| 4-(Quinolin-4-yl)-N-p-tolylpyrimidin-2-amine | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Non-Quinoline Alternatives | |||||
| Doxorubicin | MCF-7 (breast cancer) | 1.21 | - | - | [2] |
| 5-Fluorouracil (5-FU) | C6 (rat brain tumor) | 240.8 | - | - | [1] |
| HeLa (human cervix carcinoma) | 258.3 | - | - | [1] |
Note: Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound ID/Name | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) | Reference |
| Brominated Quinolines | |||||
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | Ciprofloxacin | Not Specified | [4] |
| M. smegmatis | 1.56 | Ciprofloxacin | Not Specified | [4] | |
| S. aureus (MSSA) | 2.2 | Ciprofloxacin | Not Specified | [4] | |
| S. aureus (MRSA) | 1.1 | Ciprofloxacin | Not Specified | [4] | |
| Quinoxaline Derivatives (Related Heterocycles) | |||||
| 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline | Gram-positive bacteria | 12.5 | Not Specified | Not Specified | [5] |
| 2,3-bis(bromomethyl)-6-cyanoquinoxaline | Fungi | Not Specified (High Activity) | Not Specified | Not Specified | [5] |
| Fluoroquinolone Alternatives | |||||
| Ciprofloxacin | S. aureus | Not Specified | - | - | |
| E. coli | Not Specified | - | - |
Key Mechanisms of Action
Novel this compound derivatives exert their biological effects through various mechanisms, primarily by targeting essential cellular processes in cancer cells and pathogenic microbes.
Anticancer Mechanisms
-
Inhibition of Tubulin Polymerization : Several quinoline derivatives, including brominated analogs, have been shown to inhibit the polymerization of tubulin, a critical component of microtubules.[6] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7]
-
DNA Intercalation and Topoisomerase Inhibition : The planar aromatic structure of the quinoline ring allows these molecules to intercalate between DNA base pairs, interfering with DNA replication and transcription.[8] Additionally, some derivatives inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.[1][9]
-
Kinase Inhibition : Quinoline-based compounds can act as inhibitors of various protein kinases that are pivotal in cancer cell signaling pathways, such as the PI3K/AKT, EGFR, and VEGF pathways.[10][11] By blocking these pathways, they can halt cell proliferation and induce apoptosis.
Antimicrobial Mechanisms
-
DNA Gyrase and Topoisomerase IV Inhibition : A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[13]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Synthesis of a Novel this compound Derivative: 2-(4-Bromophenyl)quinoline-4-carboxylic acid
This protocol is based on the Pfitzinger reaction.[14]
Materials:
-
Isatin
-
4-Bromoacetophenone
-
Ethanol
-
Potassium hydroxide (or other suitable base)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve isatin and 4-bromoacetophenone in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-(4-bromophenyl)quinoline-4-carboxylic acid.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT29)
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin.[16]
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., G-PEM buffer containing GTP)
-
Test compounds
-
A fluorescence plate reader capable of monitoring changes in fluorescence over time
Procedure:
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
Add the tubulin solution to the wells of a microplate containing the test compounds or a vehicle control.
-
Monitor the polymerization of tubulin by measuring the increase in fluorescence (using a fluorescent reporter) or absorbance at 340 nm over time at 37°C.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
DNA Gyrase Inhibition Assay
This assay determines the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.[17]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl₂, KCl, DTT, and spermidine)
-
Test compounds
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase and incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a this compound derivative.
Signaling Pathway for Anticancer Activity of Quinoline Derivatives
Caption: Simplified signaling pathway of quinoline derivatives leading to anticancer effects.
Logical Relationship in Antimicrobial Drug Action
Caption: Logical relationship of quinolone action on bacterial DNA replication.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. journals.asm.org [journals.asm.org]
A Comparative Guide to Gas Chromatography (GC) for Purity Analysis of 2-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography (GC) with High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-Bromoquinoline. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation for quality control and research applications.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final drug products. Gas Chromatography (GC) is a widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound. This guide outlines a GC method for the purity analysis of this compound and compares its performance with a representative HPLC method.
Comparison of Analytical Techniques
Both GC and HPLC are powerful chromatographic techniques for purity analysis. The choice between them depends on the analyte's properties and the specific requirements of the analysis.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Suitable for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | High, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | High, with detectors like UV-Vis or Mass Spectrometry (MS). |
| Resolution | Excellent for separating volatile isomers and closely related compounds. | High, particularly with modern column technologies. |
| Sample Preparation | Generally simple, involving dissolution in a volatile solvent. | May require filtration and dissolution in the mobile phase. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer depending on the gradient elution program. |
Experimental Protocols
Gas Chromatography (GC) Method
This method is designed for the separation and quantification of this compound from its potential volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler.
Chemicals and Reagents:
-
Dichloromethane (GC grade) or other suitable volatile solvent.
-
This compound reference standard.
-
Helium (carrier gas).
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: FID at 300 °C.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in dichloromethane.
Data Analysis:
-
Calculate the purity of the sample using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the analysis of non-volatile impurities and as a complementary technique to GC.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Autosampler.
Chemicals and Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for improved peak shape).
-
This compound reference standard.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of the sample by the area percent method.
Data Presentation
Table 1: Hypothetical Purity Analysis Data for this compound
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Potential Impurities Detected |
| Gas Chromatography (GC) | 99.5 | 0.2% | Unreacted starting materials (e.g., quinaldic acid), isomers (e.g., 3-Bromoquinoline), residual solvents. |
| High-Performance Liquid Chromatography (HPLC) | 99.3 | 0.3% | Non-volatile synthesis byproducts, degradation products. |
Visualizations
References
A Comparative Guide to C-N and C-O Bond Formation with Bromoquinolines: SNAr, Buchwald-Hartwig, and Ullmann Reactions
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on quinoline scaffolds is a frequent and critical task. Bromoquinolines are common starting materials for these transformations. This guide provides an objective comparison of three powerful methodologies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation, supported by experimental data to inform the selection of the most suitable method.
At a Glance: Key Differences
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Typically catalyst-free | Palladium | Copper |
| Generality | Limited to activated substrates | Very broad | Broad, but can require harsh conditions |
| Reaction Temp. | Varies (RT to high temp) | Mild to moderate (RT to ~120 °C) | Often high (100-200 °C), milder with modern ligands |
| Functional Group Tolerance | Moderate | Excellent | Good with modern ligands |
| Key Advantage | Simplicity, cost-effective | High yields, broad scope, mild conditions | Cost-effective catalyst, effective for C-O bonds |
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a direct displacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed efficiently with bromoquinolines, the quinoline ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the bromine atom. The nitrogen atom in the quinoline ring itself provides some activation, particularly at the 2- and 4-positions.
Logical Workflow for SNAr Reactions
The Rise of 2-Bromoquinoline Derivatives: A Comparative Guide to Their Anticancer Efficacy
In the relentless pursuit of novel and more effective cancer therapeutics, quinoline scaffolds have emerged as a significant area of interest for medicinal chemists. Among these, 2-bromoquinoline derivatives are demonstrating considerable promise as potent anticancer agents. This guide offers a comparative analysis of the efficacy of these emerging compounds against established standard-of-care chemotherapy drugs, supported by experimental data from in vitro studies. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their cytotoxic potential, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Analysis of In Vitro Cytotoxicity
The primary measure of a compound's anticancer efficacy in preclinical studies is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the available IC50 values for various bromoquinoline derivatives against a panel of human cancer cell lines, alongside data for the standard anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel.
It is crucial to note that the IC50 values presented are compiled from multiple studies. Direct comparison should be made with caution, as experimental conditions such as incubation time and assay type can influence the results.
Table 1: IC50 Values (in µM) of Bromoquinoline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Drug in Study |
| 5,7-dibromo-8-hydroxyquinoline | C6 | Rat Glioma | 21.4 | - |
| 5,7-dibromo-8-hydroxyquinoline | HeLa | Cervical Cancer | 25.6 | - |
| 5,7-dibromo-8-hydroxyquinoline | HT29 | Colon Adenocarcinoma | 6.7 | - |
| 6-Bromo-5-nitroquinoline | C6 | Rat Glioma | >100 | 5-Fluorouracil |
| 6-Bromo-5-nitroquinoline | HeLa | Cervical Cancer | 47.2 | 5-Fluorouracil |
| 6-Bromo-5-nitroquinoline | HT29 | Colon Adenocarcinoma | 24.1 | 5-Fluorouracil |
| 6,8-dibromo-4(3H)quinazolinone deriv. (XIIIb) | MCF-7 | Breast Adenocarcinoma | ~3.7 (1.7 µg/mL) | Doxorubicin |
| 6-Bromo quinazoline deriv. (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 | Erlotinib |
| 6-Bromo quinazoline deriv. (8a) | SW480 | Colorectal Adenocarcinoma | 17.85 | Erlotinib |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | Rat Glioma | 15.4 | 5-Fluorouracil |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa | Cervical Cancer | 26.4 | 5-Fluorouracil |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 | Colon Adenocarcinoma | 15.0 | 5-Fluorouracil |
Table 2: Representative IC50 Values (in µM) of Standard Anticancer Drugs
| Drug | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Doxorubicin | 0.08 - 0.49 | 0.06 - 0.24 | 0.05 - 0.2 | 0.14 - 0.5 |
| Cisplatin | 1.7 - 7.5 | 1.5 - 5.0 | 1.0 - 4.0 | 2.0 - 8.0 |
| Paclitaxel | 0.002 - 0.01 | 0.003 - 0.015 | 0.001 - 0.005 | 0.005 - 0.02 |
Note: These values are approximate ranges gathered from various literature sources for comparative purposes.
Mechanisms of Action: Inducing Cancer Cell Death
Research indicates that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting essential enzymes involved in DNA replication.
Induction of Apoptosis
Many bromoquinoline derivatives have been shown to trigger apoptosis in cancer cells. This process is a critical pathway for eliminating damaged or cancerous cells and is often dysregulated in tumors. The induction of apoptosis by these compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. One identified mechanism involves the activation of initiator caspases, such as caspase-8 and caspase-9, which subsequently activate executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death. Some derivatives may also induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways, highlighting the potential activation points by this compound derivatives.
Topoisomerase Inhibition
Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[1] Cancer cells, due to their high proliferation rate, are particularly dependent on these enzymes. Some anticancer drugs, known as topoisomerase poisons, work by stabilizing the transient complex between the topoisomerase enzyme and DNA, which leads to DNA strand breaks and subsequent cell death.[2] Several bromoquinoline derivatives have been identified as inhibitors of topoisomerase I, suggesting this as another key mechanism for their anticancer activity.[3]
Caption: Mechanism of Topoisomerase I inhibition by this compound derivatives, leading to DNA damage and apoptosis.
Experimental Protocols
The evaluation of the anticancer efficacy of this compound derivatives relies on standardized in vitro and in vivo experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative or a standard drug. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds. The plates are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A general workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
In Vivo Tumor Xenograft Model
To evaluate the anticancer efficacy of promising compounds in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into groups and treated with the this compound derivative (administered orally or intraperitoneally), a standard drug, or a vehicle control.
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration. The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
The available in vitro data suggests that this compound derivatives represent a promising class of compounds with potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action, which include the induction of apoptosis and inhibition of topoisomerase I, are well-established hallmarks of effective cancer therapies. While direct comparative data against a full panel of standard drugs is still emerging, the initial findings are encouraging and warrant further investigation. Future preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound derivatives in the fight against cancer.
References
Mass Spectrometry Showdown: Unraveling the Fragmentation of 2-Bromoquinoline and Its Halogenated Cousins
In the world of drug development and materials science, the precise identification and characterization of molecular structures are paramount. For researchers working with quinoline derivatives, a class of compounds with significant therapeutic potential, mass spectrometry (MS) stands as a cornerstone analytical technique. This guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromoquinoline, a key synthetic intermediate, against its halogenated analogs, 2-Chloroquinoline and 2-Iodoquinoline. By examining their distinct fragmentation patterns, this document aims to equip researchers with the knowledge to confidently identify these compounds in complex mixtures and to understand the influence of halogen substitution on mass spectral behavior.
Unveiling Molecular Fingerprints: A Comparative Data Analysis
The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. In electron ionization (EI) mass spectrometry, the initial molecule is ionized to form a molecular ion (M+•), which then undergoes fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure.
A comparative summary of the key mass spectral data for this compound, 2-Chloroquinoline, and 2-Iodoquinoline is presented below. This data is compiled from publicly available spectral libraries and scientific literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | C₉H₆BrN | 208.05 | 207/209 (M+•) : Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). 128 : Loss of Br• radical. This is often the base peak, corresponding to the stable quinoline cation. 101 : Loss of HCN from the m/z 128 fragment, a common fragmentation pathway for the quinoline ring.[1] 75 : Further fragmentation of the quinoline ring. |
| 2-Chloroquinoline | C₉H₆ClN | 163.6 | 163/165 (M+•) : Molecular ion peak, displaying the isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio).[2] 128 : Loss of Cl• radical, forming the quinoline cation. This is typically the base peak.[2] 101 : Loss of HCN from the m/z 128 fragment.[1] 75 : Further fragmentation. |
| 2-Iodoquinoline | C₉H₆IN | 255.05 | 255 (M+•) : Molecular ion peak. Iodine is monoisotopic (¹²⁷I), so no significant M+2 peak is observed.[3] 128 : Loss of I• radical to form the quinoline cation. This is the base peak.[3] 101 : Loss of HCN from the m/z 128 fragment.[1] 75 : Further fragmentation. |
The Underlying Chemistry: Experimental Protocols
To obtain high-quality mass spectra for these compounds, a standardized experimental protocol is crucial. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of halogenated quinolines.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte (this compound, 2-Chloroquinoline, or 2-Iodoquinoline) in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[4]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
Visualizing the Process and Logic
To better understand the experimental workflow and the fragmentation logic, the following diagrams are provided.
Concluding Remarks
The mass spectrometric analysis of this compound and its chlorinated and iodinated analogs reveals a predictable and informative fragmentation pattern dominated by the loss of the halogen radical to form a stable quinoline cation. The distinct isotopic patterns of bromine and chlorine provide an immediate means of distinguishing these compounds. This guide, by presenting a clear comparison of their mass spectral data, a detailed experimental protocol, and illustrative diagrams, serves as a valuable resource for researchers in drug development and related scientific fields. Accurate interpretation of mass spectra is a critical skill, and a thorough understanding of the fragmentation behavior of these important building blocks will undoubtedly facilitate and accelerate future research endeavors.
References
Safety Operating Guide
Safe Disposal of 2-Bromoquinoline: A Procedural Guide
The proper disposal of 2-bromoquinoline, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks of chemical exposure, hazardous reactions, and environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its associated hazards. This substance is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] It may also cause respiratory irritation.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Essential Personal Protective Equipment (PPE) includes:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Body Protection: A lab coat or other suitable protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust or vapors.[1][4]
Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound is managed as a hazardous waste stream. The following steps provide a clear workflow from waste generation to collection.
Step 1: Waste Segregation
Proper segregation is the most critical step in managing halogenated waste to ensure safety and cost-effective disposal.[5][6]
-
Designated Waste Stream: this compound is a halogenated organic waste .[5][7] It must be collected in a dedicated waste container, separate from all other waste streams.
-
DO NOT MIX with:
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible container, such as a polyethylene carboy or bottle, that is in good condition and has a secure, leak-proof lid.[5][8] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[8]
-
Labeling:
-
Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[5][6]
-
Affix the tag to the container before adding the first drop of waste.[5]
-
Clearly write the full chemical name, "this compound," and list all constituents with their approximate percentages. Do not use abbreviations.[5][9]
-
Indicate the relevant hazards (e.g., Irritant, Harmful).[5]
-
Step 3: Waste Accumulation
-
Location: All waste transfers must be conducted within a certified chemical fume hood to minimize exposure.[5]
-
Filling: As waste is added, update the hazardous waste tag with the accumulated volume. To allow for thermal expansion, do not fill the container completely; leave at least 5% of headspace.[5]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[6][10]
Step 4: Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][10][11] This area must be at or near the point of waste generation.[10][11]
-
Secondary Containment: Place the container in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[5][8]
-
Conditions: The storage area should be cool, well-ventilated, and away from sources of heat or ignition.[5][8]
Step 5: Request for Disposal
-
Initiate Pickup: Once the container is nearly full (e.g., 75% capacity) or approaches the local SAA time limit, request a waste pickup from your institution's EHS department.[6]
-
Final Disposal: The EHS department will arrange for the final disposal of the this compound waste. The standard and recommended method is through high-temperature incineration at a licensed hazardous waste facility.[1]
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and safe cleanup is paramount.
-
Ensure Ventilation: If the spill is not inside a chemical fume hood, evacuate the immediate area and ensure it is well-ventilated.[5]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to surround and cover the spill.[4][5]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris. Place it into a sealed, leak-proof container.
-
Label as Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris containing this compound."[5]
-
Request Pickup: Arrange for disposal of the spill debris through your EHS department.
Data Presentation
The following table summarizes key quantitative data for this compound, relevant to its handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrN | [1] |
| Molecular Weight | 208.05 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 44-48 °C | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Storage Class Code | 11 - Combustible Solids | |
| SAA Accumulation Limit | Max. 55 gallons of hazardous waste | [10][11] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:2005-43-8 | Chemsrc [chemsrc.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. odu.edu [odu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 2-Bromoquinoline
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical information for handling 2-Bromoquinoline in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.[2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[1] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. A chemical-resistant apron is advised for larger quantities. | To minimize skin exposure.[1] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors that may cause respiratory irritation.[1] |
Experimental Protocols: Handling and Storage
Preparation:
-
Don PPE: Before entering the laboratory area where this compound will be handled, put on all required PPE as detailed in Table 1.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational with the sash at the appropriate working height. The work surface should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, such as glassware, spatulas, and solvents, and place them inside the fume hood.
Handling:
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood to minimize the risk of inhaling any dust particles.
-
Dissolving and Reaction: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. All reactions should be performed within the fume hood.
-
Transferring: Use appropriate tools, such as a pipette or a funnel, to prevent spills when transferring solutions.
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from strong oxidizing agents.[1]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, stop the leak if it is safe to do so.
-
For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
Collect all contaminated materials in a designated hazardous waste container.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Disposal Plan
All waste materials containing this compound, including contaminated PPE and cleaning materials, are classified as hazardous waste.[3]
-
Waste Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[1][3] Do not allow the material to enter drains or water courses.
Visual Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
